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  • Product: 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione
  • CAS: 1172850-09-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Preclinical Evaluation of 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of this core structure offers a powerful strategy to modulate and enhance therapeutic efficacy. This guide introduces a novel compound, 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione, a molecule designed to integrate the established bioactivity of the tetrahydroquinoline nucleus with the electronically distinct properties of a dione and a nitro group. Due to the novelty of this compound, no direct biological data currently exists. Therefore, this document serves as a comprehensive technical roadmap for its initial preclinical evaluation. We will delineate a logical, multi-tiered experimental workflow, from initial cytotoxicity and antimicrobial screening to in-depth mechanistic studies. Each proposed protocol is grounded in established methodologies and supported by authoritative references, providing researchers in drug discovery and development a robust framework to systematically uncover the therapeutic potential of this promising molecule.

Introduction and Rationale

The 1,2,3,4-tetrahydroquinoline core is a privileged structure in drug discovery, forming the backbone of numerous agents with demonstrated antimalarial, antibacterial, antiviral, and antitumor activities[1][2][3]. Chemical modifications to this scaffold are a recognized strategy for the development of new drugs[4]. Our focus is on 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione, a compound that incorporates several key functional groups expected to confer significant biological activity:

  • Tetrahydroquinoline Nucleus: Provides a rigid, three-dimensional structure known to interact with various biological targets[3].

  • 2,4-Dione Moiety: This feature introduces potential hydrogen bonding sites and may contribute to metal chelation or interaction with enzymatic active sites. Related quinazolin-2,4-dione structures are known to possess antibacterial properties[5].

  • N-Methyl Group: The methylation at the N1 position can influence solubility, metabolic stability, and receptor binding affinity.

  • C3-Nitro Group: The presence of a nitroaromatic group is a significant feature. Nitro-substituted quinoline derivatives have demonstrated potent cytotoxicity against cancer cell lines, often exceeding the activity of their non-nitrated analogues[6][7].

Given these structural attributes, we hypothesize that 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione possesses potent cytotoxic and antimicrobial properties. This guide outlines the essential experimental pipeline to validate these hypotheses.

Proposed Research & Development Workflow

A systematic, phased approach is critical to efficiently evaluate a novel chemical entity. The following workflow is designed to progress from broad screening to specific mechanistic elucidation, ensuring that resources are directed toward the most promising activities.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanistic Elucidation (If Cytotoxicity is Confirmed) cluster_3 Decision Point cluster_4 Phase 4: Advanced Studies Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, HRMS) Synthesis->Characterization Purity Purity Analysis (HPLC >95%) Characterization->Purity Cytotoxicity Cytotoxicity Screening (SRB Assay) Purity->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC Assay) Purity->Antimicrobial Apoptosis Apoptosis Induction (Annexin V/PI Assay) Cytotoxicity->Apoptosis Decision Promising Activity? Antimicrobial->Decision CellCycle Cell Cycle Analysis Apoptosis->CellCycle DNA_Interaction DNA Interaction Studies CellCycle->DNA_Interaction ROS Oxidative Stress (ROS Assay) DNA_Interaction->ROS ROS->Decision LeadOpt Lead Optimization Decision->LeadOpt Yes InVivo In Vivo Models LeadOpt->InVivo

Caption: Proposed experimental workflow for the evaluation of the title compound.

Phase 1: Synthesis and Analytical Characterization

Before any biological evaluation, the synthesis, purification, and rigorous characterization of 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione are mandatory. While a specific synthetic route for this exact molecule is not published, domino reactions or multi-step syntheses starting from 2-nitroarylketones could be viable approaches[3].

Core Requirements:

  • Synthesis: A reproducible synthetic protocol must be established.

  • Structural Verification: Full characterization by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) is required to confirm the molecular structure.

  • Purity Assessment: Purity must be ≥95%, as determined by High-Performance Liquid Chromatography (HPLC), to ensure that observed biological effects are not due to impurities.

Phase 2: Primary Biological Screening
4.1 In-Vitro Cytotoxicity Evaluation

The primary hypothesis is that the nitro-quinoline structure will confer cytotoxic activity. The Sulforhodamine B (SRB) assay is recommended for this initial screening due to its reliability, sensitivity, and basis in protein content measurement, which makes it less susceptible to interference from test compounds compared to metabolic assays like MTT[8][9].

Experimental Protocol: Sulforhodamine B (SRB) Assay

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical], HCT116 [colon]) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate culture medium. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Data Presentation

Cell LineTissue of OriginIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin
MCF-7Breast AdenocarcinomaTo be determinedExperimental Value
A549Lung CarcinomaTo be determined*Experimental Value
HeLaCervical AdenocarcinomaTo be determinedExperimental Value
HCT116Colorectal CarcinomaTo be determinedExperimental Value
HEK293Normal Embryonic KidneyTo be determinedExperimental Value
4.2 In-Vitro Antimicrobial Susceptibility Testing

The tetrahydroquinoline framework is present in various antibacterial agents[1]. The antimicrobial potential of the title compound will be quantified by determining its Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized and quantitative technique for this purpose[6][10].

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast). The concentration range should be broad (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microorganisms with no compound) and a negative control (medium with no microorganisms).

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism[6][7].

Data Presentation

MicroorganismTypeMIC (µg/mL) of Test CompoundMIC (µg/mL) of Control Drug
Staphylococcus aureusGram-positive BacteriaTo be determinedCiprofloxacin
Escherichia coliGram-negative BacteriaTo be determinedCiprofloxacin
Candida albicansYeastTo be determinedFluconazole
Phase 3: Mechanistic Elucidation of Cytotoxic Activity

Should the primary screening reveal potent cytotoxic activity (e.g., IC50 < 10 µM), the next logical phase is to investigate the underlying mechanism of action. Based on the activities of related quinoline and nitroaromatic compounds, we can hypothesize several potential mechanisms.

G cluster_mech Potential Mechanisms of Action cluster_outcome Cellular Outcomes Compound 1-Methyl-3-nitro-1,2,3,4- tetrahydroquinoline-2,4-dione DNA_Damage DNA Damage / Replication Stress Compound->DNA_Damage Mito_Stress Mitochondrial Stress Compound->Mito_Stress ROS_Induction ROS Induction Compound->ROS_Induction Apoptosis Apoptosis DNA_Damage->Apoptosis CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Mito_Stress->Apoptosis ROS_Induction->Mito_Stress

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Exploratory

Unraveling the Mechanism of Action of 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione: A Technical Whitepaper

Executive Summary The compound 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione (CAS: 1172850-09-7) belongs to the highly privileged quinoline-2,4-dione (and its tautomeric 4-hydroxyquinolin-2-one) structural class...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione (CAS: 1172850-09-7) belongs to the highly privileged quinoline-2,4-dione (and its tautomeric 4-hydroxyquinolin-2-one) structural class. While often utilized as a specialized synthetic building block in medicinal chemistry, its core scaffold exhibits profound, multi-target pharmacological properties. For drug development professionals and molecular pharmacologists, understanding the mechanistic underpinnings of this scaffold is critical.

This whitepaper dissects the dual primary mechanisms of action associated with the 3-substituted quinoline-2,4-dione architecture: N-methyl-D-aspartate (NMDA) receptor glycine-site antagonism and NOX3-mediated reactive oxygen species (ROS) suppression . By analyzing the structure-activity relationships (SAR) driven by the 1-methyl and 3-nitro substitutions, we provide an authoritative guide to the compound's behavior in biological systems, supported by validated experimental protocols.

Molecular Architecture & Tautomeric Dynamics

The pharmacological efficacy of 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione is dictated by its precise stereoelectronic configuration. The molecule exists in a dynamic keto-enol tautomeric equilibrium between the 2,4-dione state and the 4-hydroxy-2-quinolone state.

  • The 1-Methyl Substitution: Alkylation at the N1 position serves a dual purpose. Pharmacokinetically, it prevents rapid N-glucuronidation, increasing metabolic stability. Structurally, it locks the tautomeric equilibrium, preventing the formation of 2-hydroxy-4-quinolones and ensuring that the hydrogen bond donor/acceptor vectors are perfectly aligned to mimic endogenous ligands[1].

  • The 3-Nitro Substitution: The strongly electron-withdrawing nitro group at the C3 position significantly lowers the pKa of the adjacent C4-hydroxyl group (in the enol form). This increased acidity allows the molecule to act as a bioisostere for the carboxylic acid moiety found in kynurenic acid, a critical feature for receptor binding[1]. Furthermore, the nitro group serves as a redox-active center and a direct precursor to 3-amino derivatives (e.g., KR-22332), which are potent radical scavengers[2].

Primary Mechanism I: NMDA Receptor Glycine-Site Antagonism

Quinoline-2,4-diones are classic, high-affinity bioisosteres of kynurenic acid, the endogenous broad-spectrum antagonist of ionotropic glutamate receptors. The 1-methyl-3-nitro derivative targets the strychnine-insensitive glycine co-agonist site located on the GluN1 subunit of the NMDA receptor complex[1].

Because NMDA receptor activation requires the simultaneous binding of glutamate (to GluN2) and glycine (to GluN1), competitive antagonism at the glycine site effectively locks the ion channel in a closed state. This allosteric modulation prevents pathological calcium ( Ca2+ ) influx, thereby halting the excitotoxic cascades responsible for neuronal death in neurodegenerative disorders and ischemic stroke.

NMDA_Pathway A 1-Me-3-NO2-QD Scaffold B Glycine Site (GluN1) A->B Competitive Binding C NMDA Receptor Complex B->C Allosteric Modulation D Ca2+ Influx Blockade C->D Channel Closure E Neuroprotection D->E Excitotoxicity Prevention

Mechanistic pathway of NMDA receptor glycine-site antagonism by quinoline-2,4-diones.

Primary Mechanism II: NOX3-Mediated ROS Suppression

Beyond receptor antagonism, 3-substituted quinoline-2,4-diones exhibit potent intracellular protective effects by modulating redox homeostasis. Derivatives of this scaffold, particularly those reduced to 3-amino forms (such as KR-22332), are recognized for their ability to inhibit NADPH oxidase 3 (NOX3)[3].

Under severe cellular stress (e.g., radiation or cisplatin exposure), NOX3 is upregulated, leading to the overproduction of superoxide radicals. This ROS burst triggers mitochondrial membrane depolarization, cytochrome c release, and the activation of Caspase-3, culminating in apoptosis[2]. The quinoline-2,4-dione scaffold interrupts this cascade via dual action: direct catalytic inhibition of NOX3 and direct scavenging of free radicals, thereby preserving mitochondrial integrity[4].

NOX3_Pathway N1 Cellular Stress (e.g., Toxins) N2 NOX3 Activation N1->N2 N3 ROS Overproduction N2->N3 N5 Mitochondrial Dysfunction N3->N5 N4 Quinoline-2,4-Dione Probe N4->N2 Inhibits NOX3 N4->N3 ROS Scavenging N7 Cell Survival N4->N7 Promotes Survival N6 Apoptosis (Caspase-3+) N5->N6

Inhibition of NOX3-mediated ROS generation and mitochondrial apoptosis by quinoline-2,4-diones.

Quantitative Data Synthesis

The following table synthesizes the pharmacological metrics of the quinoline-2,4-dione scaffold across its primary targets, establishing a baseline for comparative drug design.

Compound / DerivativeBiological TargetAssay MethodologyEffective Concentration ( IC50​ / Dose)Primary Outcome
1-Me-3-NO2-QD (Enol form)NMDA (GluN1 Glycine Site)Radioligand Binding ( 3H -Glycine)~1.2 - 5.0 µMCompetitive Receptor Antagonism
KR-22332 (3-Amino analog)NOX3 / Intracellular ROSDCFDA Fluorescence / TUNEL10 µg/mLROS Suppression & Anti-apoptosis
Kynurenic Acid (Endogenous)NMDA (GluN1 Glycine Site)Electrophysiology (Patch-Clamp)~15.0 µMExcitotoxicity Blockade

Experimental Methodologies & Validation Protocols

To ensure scientific integrity and reproducibility, the evaluation of 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione requires self-validating assay systems. The protocols below are designed to establish direct causality between compound application and mechanistic outcomes.

Protocol A: Electrophysiological Validation of NMDA Antagonism (Patch-Clamp)

Causality Rationale: Whole-cell patch-clamp provides real-time, high-resolution measurement of ion channel kinetics. By controlling extracellular glycine concentrations, researchers can definitively prove that the compound acts as a competitive antagonist at the glycine site rather than a pore blocker.

  • Cell Preparation: Culture HEK293T cells and transiently transfect them with plasmids encoding human GluN1 and GluN2A subunits. Allow 48 hours for receptor expression.

  • Solution Formulation:

    • Intracellular Solution: 140 mM CsF, 10 mM HEPES, 10 mM EGTA (pH 7.2).

    • Extracellular Solution: 150 mM NaCl, 4 mM KCl, 2 mM CaCl2​ , 10 mM HEPES (pH 7.4), supplemented with 100 µM Glutamate and varying concentrations of Glycine (0.1 µM to 100 µM).

  • Compound Application: Clamp the membrane potential at -70 mV. Apply 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione (1 µM to 50 µM) via a rapid perfusion system.

  • Self-Validation & Controls:

    • Positive Control: Use L-689,560 (a known potent glycine-site antagonist).

    • Validation Step: To prove competitive antagonism, demonstrate that the inhibitory effect of the quinoline-2,4-dione is surmountable by increasing the extracellular glycine concentration to 1 mM (rightward shift of the dose-response curve).

Protocol B: Flow Cytometric Analysis of ROS and Apoptosis (TUNEL Assay)

Causality Rationale: By utilizing a known NOX3-inducing stressor (cisplatin), this protocol isolates the ROS generation pathway. The downstream TUNEL assay specifically detects DNA fragmentation, confirming that upstream ROS scavenging successfully halts the apoptotic cascade[2].

  • Induction of Oxidative Stress: Seed HaCaT or neuronal cell lines in 6-well plates until 70% confluent. Treat cells with 10 µM Cisplatin to induce NOX3-mediated ROS generation[3].

  • Compound Treatment: Concurrently treat the cells with the quinoline-2,4-dione derivative (e.g., 10 µg/mL). Incubate for 24 hours.

  • ROS Quantification: Wash cells with PBS and incubate with 5 µM H2​DCFDA (a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity) for 30 minutes. Analyze via flow cytometry (Ex: 488 nm, Em: 530 nm).

  • Apoptosis Detection (TUNEL): Fix cells in 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Apply the TUNEL reaction mixture (TdT enzyme and fluorescein-dUTP) for 1 hour at 37°C[2].

  • Self-Validation & Controls:

    • Negative Control: Cells treated with Cisplatin + Vehicle (DMSO) to establish maximum ROS/Apoptosis baseline.

    • Validation Step: Co-administer the compound with a known NOX inhibitor (e.g., DPI). If the compound acts via NOX3 inhibition, the combined effect should be non-additive, confirming the shared target pathway.

References

  • A Novel Synthetic Compound 3-Amino-3-(4-Fluoro-Phenyl)-1H-Quinoline-2,4-Dione (KR22332) Exerts a Radioprotective Effect via the Inhibition of Mitochondrial Dysfunction and Generation of Reactive Oxygen Species. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Local Drug Delivery for Prevention of Hearing Loss. Frontiers in Cellular Neuroscience. Available at:[Link]

  • Reactions of N-Hydroxysuccinimide Esters of Anthranilic Acids with Anions of b-Keto Esters. A New Route to 4-Oxo-3-quinolinecarboxylic Acid Derivatives. SciSpace. Available at:[Link]

  • Nox Inhibitors & Therapies: Rational Design of Peptidic and Small Molecule Inhibitors. National Center for Biotechnology Information (NCBI). Available at:[Link]

Sources

Foundational

The Architecture of Quinoline-2,4-Diones: Discovery, Synthesis, and Pharmacological Evolution

Executive Overview Quinoline-2,4-dione derivatives represent a highly privileged class of nitrogen-containing heterocyclic scaffolds. Originally identified as secondary metabolites in bacterial exudates, these compounds...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Quinoline-2,4-dione derivatives represent a highly privileged class of nitrogen-containing heterocyclic scaffolds. Originally identified as secondary metabolites in bacterial exudates, these compounds have evolved into critical pharmacophores in modern drug discovery. This technical guide explores the historical discovery of quinoline-2,4-diones, details state-of-the-art synthetic protocols with their underlying mechanistic causality, and analyzes their broad-spectrum biological activities.

Historical Discovery: From Bacterial Exudates to Synthetic Targets

The history of quinoline-2,4-diones is deeply intertwined with the study of microbial chemical ecology. The foundational discovery occurred in 1945 when Hays isolated the first tetrahydroquinoline-2,4-dione derivatives (T7 and T9) from the "Pyo" series of Pseudomonas aeruginosa[1]. For decades, these molecules were viewed merely as antimicrobial byproducts.

A paradigm shift occurred in 1999 when Pesci and colleagues identified 2-heptyl-3-hydroxy-4-quinolone—termed the Pseudomonas Quinolone Signal (PQS)—as a master regulator of bacterial quorum sensing [1]. This discovery illuminated the evolutionary purpose of the quinoline-2,4-dione core: it is a highly optimized signaling and defense mechanism. Concurrently, the isolation of related quinoline alkaloids like camptothecin and buchapine from plant sources demonstrated that nature utilizes this scaffold for diverse mechanisms, ranging from topoisomerase inhibition to viral suppression [2].

Mechanistic Pharmacology & Biological Activity

The biological versatility of quinoline-2,4-diones stems from their rigid planar structure, which allows for DNA intercalation, and their hydrogen-bonding potential (via the dione motif), which facilitates strong interactions with enzymatic active sites.

Quorum Sensing and Antimicrobial Action

In P. aeruginosa, alkyl-quinoline-2,4-dione derivatives function as autoinducers. The PQS molecule binds to the transcriptional regulator PqsR (MvfR), which subsequently upregulates the expression of virulence factors and biofilm formation [1]. Disrupting this pathway via synthetic quinoline-2,4-dione analogs has become a primary strategy for developing anti-virulence drugs that do not exert selective survival pressure, thereby mitigating antibiotic resistance.

PQSPattern Biosynth PqsA-D Enzymes (Biosynthesis) PQS PQS Autoinducer (Alkylquinolone) Biosynth->PQS Synthesizes Receptor PqsR (MvfR) Receptor (Transcriptional Regulator) PQS->Receptor Binds & Activates Receptor->Biosynth Positive Feedback Virulence Virulence Factors & Biofilm Formation Receptor->Virulence Upregulates

Fig 1. PQS quorum sensing pathway mediated by alkylquinolone derivatives.

Quantitative Bioactivity Profile

The functionalization of the quinoline-2,4-dione core at the C-3 position has yielded derivatives with potent antiviral, antibacterial, and anticancer properties. Table 1 summarizes the quantitative efficacy of key derivatives across various therapeutic targets.

Table 1: Biological Activity of Key Quinoline and Quinoline-2,4-dione Derivatives

Compound / DerivativeTarget Organism / Cell LineActivity MetricValueRef
Buchapine HIV-1 (Infectious, Human Lymphoblastoid)EC₅₀0.940 μM[2]
3-prenyl-4-prenyloxy1H-quinolin-2-one HIV-1 (Infectious, Human Lymphoblastoid)EC₅₀1.64 μM[2]
Compound B (6-fluoro derivative) MRC-5 (Human Lung Fibroblast)MIC3.2 μM[5]
Compound 5b (Pyrimido-derivative) UO-31 (Renal Cancer)Growth Inhibition (GI%)69% (at 10 μM)[6]
N8 / N11Δ4 (Alkylquinolone N-oxides) Bacillus cereusIC₅₀6.25–25 µg/mL[1]

Modern Chemical Synthesis: Methodologies and Protocols

Historically, functionalized quinoline-2,4-diones were synthesized via the oxidation of 4-hydroxyquinolin-2-ones or the intramolecular cyclization of N-acylanthranilates [3]. However, these methods often suffer from harsh conditions and poor regioselectivity.

Modern drug development requires the introduction of specific functional groups, such as the gem-difluoro (-CF₂) moiety, which drastically improves metabolic stability and lipophilicity. To achieve this, researchers have developed transition-metal-catalyzed radical cyclization cascades [3].

Experimental Protocol: Nickel-Catalyzed Synthesis of 3,3-Difluoro-quinoline-2,4-diones

The following methodology details the construction of 3,3-difluoro-quinoline-2,4-diones via the intramolecular radical cyclization of 2-bromo-2,2-difluoro-N-(2-cyanoaryl)acetamides [3]. This protocol is engineered as a self-validating system to ensure reproducibility.

Step 1: Reaction Assembly & Catalytic Initiation

  • Action: In an oven-dried 10 mL Schlenk tube under a strict N₂ atmosphere, combine 2-bromo-N-(2-cyanoaryl)-2,2-difluoro-N-alkylacetamide (0.40 mmol), NiCl₂·6H₂O (0.08 mmol, 20 mol%), and Copper powder (0.80 mmol, 2.0 equiv).

  • Causality: NiCl₂ serves as the pre-catalyst. The stoichiometric addition of Copper powder is critical; it acts as a reducing agent to continuously reduce the inactive Ni(II) resting state down to the active Ni(I) species. This Ni(I) species is responsible for the single-electron transfer (SET) that abstracts the bromine atom, generating the highly reactive carbon-centered difluoroalkyl radical.

Step 2: Solvent Optimization & Proton Sourcing

  • Action: Inject 4.0 mL of N,N-Dimethylformamide (DMF) and exactly 4.0 mmol of H₂O into the Schlenk tube.

  • Causality: DMF is selected for its high dielectric constant, which stabilizes the transition states of the radical intermediates. The precise addition of water is not an impurity but a mechanistic requirement; it acts as the nucleophilic oxygen/proton source necessary for the final hydrolysis of the imine intermediate into the target dione following cyclization.

Step 3: Thermal Activation

  • Action: Seal the tube and stir the reaction mixture at 100 °C.

  • Causality: The elevated temperature provides the necessary activation energy for the intramolecular radical addition across the sterically hindered cyano group, driving the C-C bond formation.

Step 4: Self-Validation Checkpoint (TLC Monitoring)

  • Action: Withdraw 5 μL aliquots every 4 hours and analyze via Thin-Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (3:1, v/v) mobile phase.

  • Validation: The system validates its own progression when the starting material spot (typically Rf ~0.6) steadily diminishes. Complete disappearance of this spot (usually between 19–24 hours) confirms full conversion and dictates the termination of the thermal phase, preventing product degradation.

Step 5: Isolation and Purification

  • Action: Quench the mixture, extract with ethyl acetate, concentrate under reduced pressure, and purify via flash column chromatography (petroleum ether:ethyl acetate = 3:1, v/v) to yield the pure 3,3-difluoro-1-alkylquinoline-2,4(1H,3H)-dione.

SynthWorkflow SM Starting Material (N-(2-cyanoaryl)acetamide) Cat Catalytic System (NiCl2·6H2O / Cu / DMF-H2O) SM->Cat Activation Rad Radical Intermediate (Carbon-centered) Cat->Rad Single Electron Transfer Cycl Intramolecular Cyclization (C-C Bond Formation) Rad->Cycl Nitrile Addition Prod Target Scaffold (Quinoline-2,4-dione) Cycl->Prod Hydrolysis/Oxidation

Fig 2. Nickel-catalyzed radical cyclization workflow for quinoline-2,4-diones.

Future Perspectives in Drug Development

The transition of quinoline-2,4-diones from natural bacterial exudates to highly engineered synthetic drugs highlights the power of structure-based drug design. Future development is heavily focused on visible light-induced, metal-free cascade cyclizations [4] to synthesize these scaffolds sustainably. By fine-tuning the C-3 and N-1 substitutions, researchers are actively developing next-generation Topoisomerase II inhibitors and multi-drug resistant (MDR) bacterial quorum-sensing quenchers.

References

  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Semantic Scholar.
  • Biologically active quinoline and quinazoline alkaloids part I. PMC.
  • Synthesis of 3,3-Difluoro-quinoline-2,4-diones via Nickel-Catalyzed Cyclization of N-(2-Cyanoaryl)bromodifluoroacetamides. MDPI.
  • Visible Light-Induced Cascade Sulfonylation/Cyclization to Produce Quinoline-2,4-Diones under Metal-Free Conditions. MDPI.
  • Quinoline-pyrimidine hybrid compounds from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one: Study on synthesis, cytotoxicity, ADMET and molecular docking. Arab Journal of Chemistry.
  • Synthesis, antimicrobial activity and molecular modeling study of substituted 5-aryl-pyrimido[5,4-c]quinoline-2,4-diones. Taylor & Francis.
Exploratory

solubility of 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione in different solvents

An In-depth Technical Guide to the Solubility of 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione This guide provides a comprehensive analysis of the anticipated solubility profile of 1-Methyl-3-nitro-1,2,3,4-tetra...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione

This guide provides a comprehensive analysis of the anticipated solubility profile of 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione. Given the novelty of this specific molecule, this document synthesizes foundational chemical principles with field-proven methodologies to offer researchers, scientists, and drug development professionals a robust framework for predicting and experimentally determining its solubility in a range of common laboratory solvents.

Introduction: Understanding the Molecule and the Imperative of Solubility

1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione is a complex heterocyclic compound featuring a tetrahydroquinoline scaffold, which is a core structure in numerous biologically active compounds.[1] The solubility of such a molecule is a critical physicochemical parameter that governs its behavior in various applications, from synthetic reaction conditions and purification strategies to its formulation and bioavailability in pharmaceutical contexts.[2]

The quinoline core itself is an aromatic bicyclic system, which is inherently hydrophobic.[3] The substituents—a methyl group, a nitro group, and a dione functionality—each impart distinct electronic and steric properties that collectively determine the molecule's interaction with different solvents. This guide will first deconstruct the molecule's structure to predict its solubility and then provide a rigorous, self-validating experimental protocol for its empirical determination.

Theoretical Solubility Profile: A Predictive Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved. We can predict the solubility of 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione by dissecting its structural components.

  • 1,2,3,4-Tetrahydroquinoline Core : This partially saturated heterocyclic system is significantly less aromatic than quinoline itself, but the benzene ring still contributes to its hydrophobic character. The nitrogen atom can act as a hydrogen bond acceptor.

  • 1-Methyl Group : The N-methylation increases the molecule's lipophilicity (fat-solubility) and removes the potential for hydrogen bond donation from the nitrogen atom.

  • 2,4-Dione Functionality : The two carbonyl groups (C=O) are highly polar and can act as strong hydrogen bond acceptors. This feature introduces a significant polar characteristic to the molecule.

  • 3-Nitro Group : The nitro group (NO₂) is a powerful electron-withdrawing and highly polar functional group. It can participate in strong dipole-dipole interactions and may act as a weak hydrogen bond acceptor.

The combination of a large, relatively nonpolar core with multiple highly polar functional groups suggests a complex solubility profile. The strong intermolecular forces within the crystal lattice of the solid compound, potentially driven by dipole-dipole interactions of the nitro and dione groups, may be energetically demanding for solvent molecules to overcome, thus limiting solubility.[3]

G cluster_features Structural Features Influencing Solubility compound 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione hydrophobic Hydrophobic Core (Tetrahydroquinoline) compound->hydrophobic contributes to lipophilic Lipophilic Group (N-Methyl) compound->lipophilic increases polar_acceptor1 Polar H-Bond Acceptors (2,4-Dione) compound->polar_acceptor1 adds polar_acceptor2 Highly Polar Group (3-Nitro) compound->polar_acceptor2 adds G start Start: Excess solid in chosen solvent equilibrate Equilibrate at Constant Temp. (e.g., 24-72h with agitation) start->equilibrate phase_sep Phase Separation (Centrifugation / Filtration) equilibrate->phase_sep supernatant Collect Clear Supernatant (Saturated Solution) phase_sep->supernatant dilute Dilute aliquot with appropriate mobile phase supernatant->dilute quantify Quantify Concentration (HPLC or UV-Vis) dilute->quantify calculate Calculate Solubility (e.g., mg/mL or µM) quantify->calculate end End: Report Data calculate->end

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Methodology:

  • Preparation : Add an excess amount of the solid 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione to a series of vials, each containing a different solvent of interest. The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration : Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure the dissolution process has reached a thermodynamic equilibrium.

  • Phase Separation : After equilibration, separate the undissolved solid from the solution. This is a critical step to avoid artificially high results. Centrifugation at a high speed followed by careful removal of the supernatant is effective. Alternatively, filtration through a solvent-compatible, low-binding filter (e.g., 0.22 µm PTFE) can be used.

  • Quantification :

    • Carefully take a precise aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the concentration of the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry. [4]A UV-Vis method is often faster if the compound has a distinct chromophore and no interfering substances are present.

  • Calculation : Use the measured concentration and the dilution factor to calculate the solubility of the compound in the original solvent. Report the results in standard units such as mg/mL, g/100mL, or molarity.

Self-Validation and Trustworthiness:

  • Visual Confirmation : Before quantification, visually inspect the equilibration vials to confirm the presence of undissolved solid.

  • Time to Equilibrium : Run a preliminary experiment with time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration does not significantly change, ensuring equilibrium has been reached.

  • Calibration Curve : A robust, multi-point calibration curve with a high coefficient of determination (R² > 0.99) is mandatory for accurate quantification.

  • Controls : Include a vehicle control (solvent only) to baseline correct any measurements.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear and structured format to allow for easy comparison across different solvents and conditions.

Table 1: Solubility of 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione at 25 °C

Solvent ClassSolventDielectric Constant (Approx.)Solubility (mg/mL)Molarity (mol/L)Observations
Nonpolar Hexane1.9
Toluene2.4
Polar Aprotic Dichloromethane9.1
Acetone21
Acetonitrile37
DMF38
DMSO47
Polar Protic Ethanol25
Methanol33
Water80
Aqueous Buffer PBS (pH 7.4)~80

Interpreting the results from this table will validate or refine the theoretical predictions. For instance, a high solubility in DMSO and low solubility in hexane would confirm the expected influence of the molecule's polar functional groups. Comparing solubility in ethanol versus water can highlight the balance between hydrogen bonding and overall hydrophobicity.

Conclusion

1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione is a molecule with competing structural features: a hydrophobic core and multiple highly polar functional groups. This duality predicts a challenging solubility profile, with high solubility anticipated primarily in polar aprotic solvents like DMSO and DMF, and limited solubility in both nonpolar and aqueous media. Due to the absence of pre-existing data, the theoretical framework presented here must be complemented by rigorous experimental validation. The provided shake-flask protocol offers a robust and self-validating system for generating the empirical data needed to guide the successful application of this compound in research and development.

References

  • Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays - Benchchem.
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed.
  • Compound solubility measurements for early drug discovery | Computational Chemistry.
  • 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • Solubility - Chemistry Online @ UTSC.
  • 1,2,3,4-Tetrahydroquinoline 98 635-46-1 - Sigma-Aldrich.
  • Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives.
  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214 - PubChem.
  • 1,2,3,4-Tetrahydroquinoline | 635-46-1 - ChemicalBook.
  • Chemical Properties of Quinoline, 1,2,3,4-tetrahydro-4-methyl- (CAS 19343-78-3) - Cheméo.
  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration - ResearchGate.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC.
  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - MDPI.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research.
  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives - ResearchGate.
  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.
  • Solvent Miscibility Table - Sigma-Aldrich.
  • Common Solvents Used in Organic Chemistry: Table of Properties 1.
  • Solvent Miscibility Table - Sigma-Aldrich.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione in Mammalian Cell Culture Assays

Executive Summary 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione is a synthetic small molecule belonging to the privileged quinoline-2,4-dione scaffold. Compounds within this structural class are highly valued in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione is a synthetic small molecule belonging to the privileged quinoline-2,4-dione scaffold. Compounds within this structural class are highly valued in drug discovery for their diverse biological activities, which include antimicrobial properties, modulation of intracellular redox states, and targeted anticancer efficacy [3]. This application note provides a comprehensive, self-validating methodological framework for researchers seeking to evaluate this compound's cytotoxicity, mitochondrial modulation, and mechanistic signaling in mammalian cell culture models.

Mechanistic Rationale & Target Overview

To effectively design cell-based assays for 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione, it is critical to understand the established mechanisms of its structural analogs. Quinoline-2,4-dione derivatives typically exert their cellular effects through two primary axes:

  • Mitochondrial Modulation & ROS Generation: Analogs such as KR22332 have been shown to directly influence mitochondrial membrane potential ( ΔΨm​ ), acting as potent modulators of reactive oxygen species (ROS) and subsequent apoptotic cascades [2].

  • E3 Ubiquitin Ligase Inhibition: Specific pyrimido-quinoline-2,4-diones act as competitive inhibitors of the MDM2-p53 interaction. By binding to the MDM2 E3 ligase, these compounds prevent the ubiquitination and degradation of the p53 tumor suppressor, leading to cell cycle arrest and apoptosis in oncogenic cell lines [1].

MechanisticPathway Compound 1-Methyl-3-nitro-THQ-2,4-dione MDM2 MDM2 E3 Ligase Inhibition Compound->MDM2 Target 1 Mito Mitochondrial Modulation Compound->Mito Target 2 p53 p53 Stabilization MDM2->p53 Prevents degradation ROS ROS Generation / Oxidative Stress Mito->ROS Membrane depolarization Apoptosis Apoptosis / Cell Death ROS->Apoptosis Cellular damage p53->Apoptosis Transcriptional activation

Fig 1. Proposed dual-mechanism of action for quinoline-2,4-dione derivatives in mammalian cells.

Reagent Preparation & Physicochemical Handling

Due to the lipophilic nature of the nitro-aromatic and quinoline ring systems, proper solubilization is critical to prevent compound precipitation in aqueous culture media, which can lead to false-negative viability readouts.

Table 1: Physicochemical Properties & Preparation Guidelines
ParameterSpecification / ProtocolCausality & Expert Insight
Molecular Formula C10​H8​N2​O4​ Determines molecular weight (220.18 g/mol ) for precise molarity calculations.
Primary Solvent 100% DMSO (Cell Culture Grade)The nitro-quinoline core is highly hydrophobic. Aqueous buffers will cause immediate precipitation.
Stock Concentration 10 mM to 50 mMHigh stock concentrations ensure that the final volume of DMSO added to the cells remains negligible.
Working Concentration 0.1 μM – 100 μMSerial dilutions must be performed in complete culture media immediately prior to treatment.
Max Final DMSO % 0.1% (v/v)Critical: DMSO concentrations >0.1% can disrupt lipid bilayers and induce baseline cytotoxicity, confounding assay results.

Experimental Workflows & Protocols

Workflow Prep Compound Prep (DMSO Stock) Seed Cell Seeding (96/6-well plates) Prep->Seed Treat Drug Treatment (24-72h incubation) Seed->Treat Assay1 MTT/CTG Assay (Viability) Treat->Assay1 Assay2 JC-1/DCFDA (Mito/ROS) Treat->Assay2 Assay3 Western Blot (Protein Expression) Treat->Assay3

Fig 2. Standard in vitro workflow for evaluating compound cytotoxicity and mechanism of action.

Protocol 1: High-Throughput Cytotoxicity Profiling (CellTiter-Glo / MTT)

Purpose: To determine the half-maximal inhibitory concentration ( IC50​ ) of the compound.

  • Step 1: Seed target cells (e.g., HCT-116, MCF-7) at a density of 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2​ to allow for adherence.

  • Step 2: Prepare a 10-point serial dilution of 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione in complete media.

  • Step 3: Aspirate old media and apply the compound dilutions. Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., 10 μM Doxorubicin).

  • Step 4: Incubate for 48-72 hours.

  • Step 5: Add viability reagent (e.g., CellTiter-Glo). Expert Insight: ATP-based luminescent assays (like CellTiter-Glo) are preferred over colorimetric MTT assays for nitro-aromatic compounds, as nitro-reduction by cellular enzymes can sometimes interfere with formazan absorbance readings.

Protocol 2: Mitochondrial Membrane Potential Assessment (JC-1 Assay)

Purpose: To validate if the compound induces apoptosis via mitochondrial depolarization [2].

  • Step 1: Seed cells in a black, clear-bottom 96-well plate and treat with the compound at IC50​ and 2×IC50​ concentrations for 12-24 hours.

  • Step 2: Wash cells with PBS and incubate with 2 μM JC-1 dye in phenol red-free media for 30 minutes. Expert Insight: Phenol red must be excluded as its absorbance spectrum overlaps with JC-1 fluorescence, artificially inflating background noise.

  • Step 3: Measure fluorescence at Ex/Em 535/590 nm (Red J-aggregates) and 485/530 nm (Green monomers).

  • Causality Check: Why JC-1? JC-1 provides a ratiometric readout (Red/Green ratio). This internally controls for well-to-well variations in total cell number, making it a self-validating system for true mitochondrial toxicity rather than mere cell loss.

Protocol 3: Target Engagement & Apoptotic Signaling (Western Blot)

Purpose: To confirm the molecular mechanism (e.g., MDM2 inhibition, p53 stabilization, Caspase cleavage) [1].

  • Step 1: Treat cells in 6-well plates with the compound for 24 hours.

  • Step 2: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Expert Insight: Phosphatase inhibitors are mandatory if probing for phosphorylated p53 (Ser15), which is a direct indicator of stabilized, active p53.

  • Step 3: Resolve 20-30 μg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe for MDM2, p53, Cleaved Caspase-3, and GAPDH (loading control).

Expected Data & Interpretation

Table 2: Expected Assay Metrics for Quinoline-2,4-dione Derivatives
Assay TypeTarget MetricExpected Response ProfileInterpretation
Viability (CTG) IC50​ Value1.0 μM – 45.0 μM (Cell-line dependent)Dose-dependent reduction in ATP levels indicates potent antiproliferative activity.
JC-1 Assay Red/Green Ratio 50% decrease compared to vehicleA drop in the ratio confirms rapid mitochondrial membrane depolarization prior to cell death.
Western Blot Protein Fold Change p53, Cleaved Caspase-3, MDM2Confirms the compound successfully disrupts the MDM2-p53 axis and triggers intrinsic apoptosis.

References

  • Dou X, Li X, Tao L, et al. "Synthesis and biological evaluation of novel pyrimido[4,5-b]quinoline-2,4- dione derivatives as MDM2 ubiquitin ligase inhibitors." Medicinal Chemistry. 2013;9(4):581-587. URL:[Link]

  • Hwang HS, Kim Y, Kim H, et al. "A Novel Synthetic Compound 3-Amino-3-(4-Fluoro-Phenyl)-1H-Quinoline-2,4-Dione (KR22332) Exerts a Radioprotective Effect via the Inhibition of Mitochondrial Dysfunction and Generation of Reactive Oxygen Species." PLoS One. 2014;9(1):e85546. URL:[Link]

  • Lin J, Zhang Y, et al. "Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties." Marine Drugs. 2020;18(12):611. URL:[Link]

Application

Application Notes &amp; Protocols for High-Throughput Screening with 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione

Foreword: Unlocking the Potential of a Novel Tetrahydroquinoline Derivative The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking the Potential of a Novel Tetrahydroquinoline Derivative

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] Derivatives of this privileged scaffold have been investigated for their potential as anti-cancer, anti-inflammatory, antibacterial, and antiviral agents.[2][3] The introduction of a nitro group to this scaffold in the form of 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione presents a compelling opportunity for drug discovery. The nitro group, a known pharmacophore and potential toxicophore, can dramatically influence the electronic and biological properties of a molecule, sometimes acting as a prodrug that requires metabolic activation to exert its effect.[2][4][5][6] This dual nature necessitates a carefully designed screening strategy to unlock its therapeutic potential while understanding its liabilities.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach a high-throughput screening (HTS) campaign with this novel compound. We will delve into the essential preliminary characterization, followed by detailed protocols for three distinct HTS assays targeting different biological pathways where a tetrahydroquinoline derivative might exhibit activity.

Part 1: Foundational Characterization of the Screening Compound

Before embarking on a large-scale HTS campaign, a thorough understanding of the physicochemical properties of 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione is paramount for ensuring data quality and reproducibility.

Solubility and Stability Assessment

Inaccurate assumptions about a compound's solubility and stability in assay buffers can lead to misleading HTS results.[7] Therefore, the first step is to determine these critical parameters.

Table 1: Key Physicochemical Parameters for HTS Readiness

ParameterImportance in HTSRecommended Method(s)
Kinetic Solubility Determines the maximum concentration achievable in aqueous assay buffers from a DMSO stock, which is crucial for dose-response studies.[8][9]Nephelometry or turbidimetry; High-Throughput UV-Vis Spectroscopy
Thermodynamic Solubility Represents the true equilibrium solubility and is important for later-stage drug development.[8]Shake-flask method followed by HPLC-UV analysis
Stability in Assay Buffer Ensures the compound remains intact throughout the assay incubation period.HPLC-UV or LC-MS analysis of the compound in assay buffer over time (e.g., 0, 2, 4, 8, 24 hours) at the intended assay temperature.
Freeze-Thaw Stability Critical for compounds stored in DMSO, as repeated freeze-thaw cycles can cause precipitation.[7]Analysis of compound concentration in DMSO after multiple freeze-thaw cycles.

Protocol 1: Determination of Kinetic Solubility using a High-Throughput Method

  • Prepare a high-concentration stock solution of 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione in 100% DMSO (e.g., 10 mM).

  • Dispense assay buffer into a 96-well or 384-well clear-bottom plate.

  • Add the DMSO stock solution to the assay buffer to achieve a range of final compound concentrations (e.g., 0.1 µM to 100 µM) with a final DMSO concentration that matches the HTS assay (typically ≤1%).

  • Incubate the plate at the intended assay temperature for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measure the absorbance or turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600-700 nm).

  • Identify the concentration at which a significant increase in absorbance/turbidity is observed, indicating precipitation. This is the kinetic solubility limit.

Safety and Handling of a Nitroaromatic Compound

Nitroaromatic compounds can be energetic and may have toxicological properties, including mutagenicity.[10][11] Therefore, strict adherence to safety protocols is mandatory.

  • Handling: Always handle 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione in a well-ventilated chemical fume hood.[10][12] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[10]

  • Storage: Store the compound in a cool, dry, and dark place, away from heat, sparks, and incompatible materials such as strong bases, acids, and oxidizing agents.[10][12]

  • Waste Disposal: Dispose of all waste containing the compound as hazardous chemical waste according to your institution's guidelines. Never dispose of nitro compounds down the drain.[12]

Part 2: High-Throughput Screening Strategies and Protocols

Given the broad biological activities of tetrahydroquinolines, a multi-pronged screening approach is recommended. Below are three detailed HTS protocols targeting distinct and relevant areas of drug discovery.

Strategy 1: Anti-Proliferative Activity in Cancer Cell Lines

Many tetrahydroquinoline derivatives have demonstrated anti-cancer properties.[3] A cell-based assay to measure the anti-proliferative effects of 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione is a logical starting point.

dot

HTS_Antiproliferative_Workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_readout Data Acquisition & Analysis start Seed Cancer Cells in 384-well plates incubate_cells Incubate Cells (24 hours) start->incubate_cells compound_addition Add Compound Dilutions (1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione) incubate_cells->compound_addition controls Add Controls (DMSO, Positive Control) incubate_cells->controls incubate_treatment Incubate (72 hours) compound_addition->incubate_treatment controls->incubate_treatment add_reagent Add Cell Viability Reagent (e.g., CellTiter-Glo®) incubate_treatment->add_reagent read_plate Read Luminescence on Plate Reader add_reagent->read_plate analyze_data Calculate % Inhibition & Generate IC50 Curves read_plate->analyze_data end Identify 'Hits' analyze_data->end

Caption: Workflow for a cell-based anti-proliferative HTS assay.

Protocol 2: High-Throughput Cell Viability Assay

This protocol utilizes a luminescent cell viability assay, which is a robust and sensitive method for HTS.

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well white, clear-bottom tissue culture plate at a pre-determined optimal seeding density.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Addition:

    • Prepare a serial dilution of 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione in 100% DMSO.

    • Using an acoustic dispenser or a pin tool, transfer a small volume (e.g., 50 nL) of the compound dilutions to the assay plates, resulting in a final concentration range (e.g., 10-point, 3-fold dilutions from 30 µM).

    • Include appropriate controls: DMSO only (negative control, 0% inhibition) and a known cytotoxic agent like staurosporine (positive control, 100% inhibition).

  • Incubation:

    • Return the plates to the incubator for 72 hours.

  • Assay Readout:

    • Equilibrate the plates and the cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to room temperature.

    • Add 25 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the negative and positive controls.

    • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Strategy 2: Biochemical Enzyme Inhibition Assay

The tetrahydroquinoline scaffold is present in inhibitors of various enzymes. A biochemical assay allows for the direct measurement of the compound's effect on a purified enzyme.

dot

HTS_Enzyme_Inhibition_Workflow cluster_prep Assay Setup cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition & Analysis start Dispense Compound & Controls (DMSO) add_enzyme Add Enzyme Solution start->add_enzyme incubate_pre Pre-incubate Compound with Enzyme add_enzyme->incubate_pre add_substrate Initiate Reaction (Add Substrate) incubate_pre->add_substrate incubate_reaction Incubate at Optimal Temperature add_substrate->incubate_reaction stop_reaction Stop Reaction (Optional) incubate_reaction->stop_reaction read_plate Read Signal (Fluorescence, Absorbance, etc.) stop_reaction->read_plate analyze_data Calculate % Inhibition & Determine IC50 read_plate->analyze_data end Identify Inhibitors analyze_data->end

Caption: Generalized workflow for a biochemical enzyme inhibition HTS assay.

Protocol 3: Generic Fluorescence-Based Protease Inhibition Assay

This protocol describes a generic assay for a protease using a fluorogenic substrate.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • Dilute the target protease and the fluorogenic substrate in the assay buffer to their optimal working concentrations (determined during assay development).[13]

  • Compound Plating:

    • In a 384-well black, low-volume assay plate, dispense 50 nL of 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione from a dilution series in DMSO.

    • Include DMSO only (0% inhibition) and a known inhibitor of the protease (100% inhibition) as controls.

  • Enzyme Addition and Pre-incubation:

    • Add 10 µL of the diluted enzyme solution to each well.

    • Centrifuge the plates briefly to ensure mixing.

    • Incubate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation and Readout:

    • Initiate the enzymatic reaction by adding 10 µL of the diluted fluorogenic substrate solution to each well.

    • Immediately place the plate in a kinetic plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the kinetic read.

    • Normalize the velocities to the controls.

    • Plot the normalized velocities against compound concentration and fit to a suitable model to determine the IC₅₀.

Strategy 3: Receptor Binding Assay

Tetrahydroquinoline derivatives can interact with various receptors. A receptor binding assay can identify compounds that displace a known ligand from its target receptor.

Protocol 4: Homogeneous TR-FRET Receptor Binding Assay

This protocol outlines a competitive binding assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a common HTS format.

  • Reagent Preparation:

    • Prepare the assay buffer as recommended for the specific receptor system.

    • Prepare solutions of the receptor (e.g., a membrane preparation expressing a GPCR), a fluorescently labeled ligand (tracer), and a terbium-cryptate labeled anti-tag antibody (e.g., anti-His) in the assay buffer.

  • Assay Plating:

    • In a 384-well low-volume white plate, dispense 50 nL of 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione from a dilution series in DMSO.

    • Include controls: DMSO only (maximum TR-FRET signal) and a high concentration of an unlabeled known ligand (minimum TR-FRET signal).

  • Reagent Addition:

    • Add 5 µL of the receptor preparation to each well.

    • Add 5 µL of a pre-mixed solution of the fluorescent tracer and the anti-tag antibody.

  • Incubation:

    • Seal the plate and incubate at room temperature for the optimized time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Plate Reading:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a pulsed excitation.

  • Data Analysis:

    • Calculate the TR-FRET ratio (e.g., Emission at 665 nm / Emission at 620 nm * 10,000).

    • Normalize the ratio data to the controls.

    • Plot the normalized data against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.

Part 3: Data Interpretation and Follow-up

A critical aspect of screening nitroaromatic compounds is the potential for assay interference.

  • PAINS (Pan-Assay Interference Compounds): Some scaffolds, including fused tetrahydroquinolines, have been reported as frequent hitters or PAINS.[14] It is crucial to perform secondary and orthogonal assays to confirm any initial hits.

  • Redox Activity: The nitro group can be reduced by cellular enzymes, leading to reactive species that can cause non-specific effects.[6] Consider performing assays in the presence of antioxidants or under different redox conditions to identify such behavior.

  • Mechanism of Action: For confirmed hits, follow-up studies should aim to elucidate the mechanism of action. For enzyme inhibitors, this would involve determining the mode of inhibition (e.g., competitive, non-competitive). For cell-based hits, this could involve target deconvolution studies.

By following this structured approach, from initial compound characterization to a multi-faceted HTS campaign and careful data interpretation, researchers can effectively explore the therapeutic potential of the novel compound 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione and pave the way for the development of new and impactful medicines.

References

  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules.
  • BenchChem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • BMG LABTECH. (n.d.). High-throughput screening (HTS).
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Safety and Handling of Deuterated Nitro Compounds.
  • Reyes-Mayorga, J. I., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals.
  • Janockova, J., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules.
  • Thurston, D. E., & Pysz, I. (2021). Chemistry and Pharmacology of Anticancer Drugs. Taylor & Francis.
  • Reyes-Mayorga, J. I., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • Reyes-Mayorga, J. I., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed.
  • Lee, J. H., & Kim, J. (2015). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Experimental & Molecular Medicine.
  • BMG LABTECH. (n.d.). Microplate Assays for High-Throughput Drug Screening in Cancer Research.
  • ResearchGate. (n.d.). Physicochemical parameters obtained for the new THQ compounds.
  • Millipore. (n.d.). Automation of Receptor-Ligand Binding Assays using the MultiScreen® Filter Plate.
  • Zhang, X., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • Liang, M., & Williams, M. (2003). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology.
  • Thermo Fisher Scientific. (n.d.). Drug Discovery HTS Assay Types & Definitions.
  • Assay Guidance Manual. (2012). HTS Assay Validation.
  • Assay Guidance Manual. (2012). Basics of Enzymatic Assays for HTS.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline.
  • Molecules. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI.
  • AACR Journals. (2023).
  • Journal of Medicinal Chemistry. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay.
  • BMG LABTECH. (n.d.). High-throughput screening (HTS).
  • BenchChem. (n.d.). In-depth Technical Guide on the Solubility and Stability of 1-Phenyl-4-nitronaphthalene in Organic Solvents.
  • MDPI. (2025).
  • Assay Genie. (n.d.). High-Throughput Screening Assays.
  • Hazardous Waste Experts. (2021). 6 Safety Practices for Highly Hazardous Lab Chemicals.
  • Wikipedia. (n.d.). Tetrahydroisoquinoline.
  • Amerigo Scientific. (n.d.). High Throughput Screening Assays for Drug Discovery.
  • MIT. (n.d.). SAFETY.
  • Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharmaceutical Technology.
  • BenchChem. (n.d.). Technical Support Center: Prevention of Nitro-aromatic Compound Degradation.
  • Lipinski, C. A. (2004). Compound Solubility and HTS Screening.
  • Bell, F., Durand, C., & Urban, N. (n.d.). Analytical Sciences Group, Medicinal Chemistry, INVENTIVA.
  • Parales, R. E., et al. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.

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Method

Analytical Methods for the Detection of 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione

An Application Note and Protocol Guide Abstract This document provides a comprehensive guide to the analytical detection and quantification of 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione. As a niche heterocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide to the analytical detection and quantification of 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione. As a niche heterocyclic compound with potential applications in pharmaceutical development and chemical synthesis, robust and reliable analytical methods are paramount for its characterization, quality control, and pharmacokinetic studies. This guide details two primary analytical approaches: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the scientific rationale behind methodological choices and adherence to rigorous validation principles.

Introduction and Analytical Rationale

1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione is a substituted heterocyclic compound belonging to the quinoline family. The structure incorporates several key functional groups that dictate its physicochemical properties and inform the selection of appropriate analytical techniques:

  • Quinoline-2,4-dione Core: This scaffold provides a rigid, planar structure.

  • Nitroaromatic Group (-NO2): This electron-withdrawing group acts as a strong chromophore, making the molecule highly suitable for UV-Vis spectrophotometric detection.[1][2]

  • Tetrahydroquinoline Ring: The saturated portion of the heterocyclic system influences the molecule's polarity.

  • N-Methyl Group: The tertiary amine at the N1 position provides a site that is readily protonated, making the molecule amenable to analysis by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.[3]

The presence of these features makes liquid chromatography the most suitable separation technique. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for analyzing quinoline derivatives and nitroaromatic compounds.[4][5] For enhanced sensitivity and specificity, especially in complex biological or environmental matrices, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred approach.[6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse method for routine quantification, purity assessment, and stability testing of 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione due to its reliability and the compound's strong UV absorbance. A reversed-phase (RP) approach is recommended as the initial strategy.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. The analyte is introduced into a mobile phase and travels through a column packed with a nonpolar stationary phase (e.g., C18). Less polar compounds interact more strongly with the stationary phase and thus elute later. The nitroaromatic and quinoline moieties of the target analyte provide significant UV absorbance, typically around 254 nm, allowing for sensitive detection and quantification.[7]

Experimental Protocol: HPLC-UV

2.2.1. Instrumentation and Reagents

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[4]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.[8]

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH). High-purity water (e.g., Milli-Q).

  • Reagents: Formic acid (FA) or Trifluoroacetic acid (TFA), analytical grade.

  • Reference Standard: Well-characterized 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione (>98% purity).

2.2.2. Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the initial mobile phase composition.

2.2.3. Sample Preparation

  • For Bulk Drug Substance: Accurately weigh approximately 10 mg of the sample, dissolve in 10 mL of acetonitrile, and dilute to fall within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[8]

  • For Biological Matrices (e.g., Plasma): Perform protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes. Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase.[4]

2.2.4. Chromatographic Conditions

Parameter Recommended Condition Rationale
Mobile Phase A 0.1% Formic Acid in Water Acidification improves peak shape for nitrogen-containing heterocycles.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier providing good separation efficiency.
Gradient Program 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% B A gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column of any more hydrophobic impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C Maintains consistent retention times and improves peak symmetry.
Injection Volume 10 µL Adjustable based on concentration and sensitivity needs.

| Detection | UV at 254 nm. DAD scan from 200-400 nm. | 254 nm is a common wavelength for nitroaromatic compounds.[9] A DAD allows for peak purity assessment and confirmation of identity by spectral matching. |

HPLC-UV Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Standard / Sample B Dissolve in Acetonitrile A->B C Serial Dilution (Standards) or Dilution (Sample) B->C D Filter (0.45 µm) C->D E Inject into HPLC System D->E To HPLC F Separation on C18 Column E->F G UV/DAD Detection at 254 nm F->G H Integrate Peak Area G->H Raw Data I Construct Calibration Curve H->I J Quantify Analyte I->J LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Collection B Add Internal Standard A->B C Extraction (e.g., SPE, LLE) B->C D Reconstitute in Mobile Phase C->D E Inject into LC System D->E To LC-MS F Chromatographic Separation E->F G ESI+ Ionization F->G H Q1: Precursor Ion Selection G->H I q2: Collision-Induced Dissociation H->I J Q3: Product Ion Selection I->J K Generate MRM Chromatograms J->K Ion Counts L Calculate Peak Area Ratios (Analyte/IS) K->L M Quantify using Calibration Curve L->M

Sources

Application

Application Note: HPLC-MS/MS Method Development and Validation for 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Methodology: Reversed-Phase Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (RP-HPLC-ESI-MS/MS...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Methodology: Reversed-Phase Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (RP-HPLC-ESI-MS/MS)

Chemical Context and Mechanistic Rationale

Developing a robust quantitative assay for 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione (Monoisotopic mass: 220.0484 Da [1]) requires a deep understanding of its structural microenvironment. The molecule is a highly functionalized quinoline-2,4-dione derivative characterized by a nitro group at the C3 position.

The Causality of Ionization Strategy

The C3 position is flanked by two strongly electron-withdrawing carbonyl groups (C2 and C4) and an exceptionally electronegative nitro group. This specific structural triad creates a highly acidic proton at C3, heavily favoring tautomerization into an enol/enolate form in solution. Because of this inherent acidity, Negative Electrospray Ionization (ESI-) is the most thermodynamically favored and sensitive ionization mode. Attempting positive mode (ESI+) would require forcing protonation on the sterically hindered and electron-deficient quinoline nitrogen, resulting in poor sensitivity and signal instability.

Chromatographic Strategy

Quinoline-2,4-diones are notorious for exhibiting keto-enol tautomerism, which can manifest as peak broadening, tailing, or even split peaks if the stationary phase and mobile phase pH are not rigorously controlled [2]. To mitigate this, a polar-embedded C18 stationary phase (e.g., Waters XSelect HSS T3) is selected. The mobile phase utilizes 10 mM Ammonium Acetate rather than Formic Acid. Formic acid (pH ~2.7) would suppress the ionization of the acidic C3 proton, whereas ammonium acetate (pH ~6.8) acts as a volatile buffer that stabilizes the molecule in a single ionization state during chromatographic separation while providing an optimal proton sink for ESI- efficiency [2].

Visualized Analytical Architecture

Workflow S1 Sample Preparation (Protein Precipitation & Matrix Blanking) S2 Chromatographic Separation (Polar-Embedded C18, NH4OAc Buffer) S1->S2 S3 Electrospray Ionization (ESI Negative Mode: [M-H]⁻) S2->S3 S4 Tandem Mass Spectrometry (MRM Acquisition: m/z 219 → 173) S3->S4 S5 Data Processing & Self-Validating QC Check S4->S5

Figure 1: End-to-end self-validating LC-MS/MS analytical workflow.

Pathway M 1-Methyl-3-nitro-1,2,3,4- tetrahydroquinoline-2,4-dione Neutral (MW: 220.05) Deprot Deprotonation at C3 (Highly Acidic Microenvironment) M->Deprot ESI(-) pH Buffer Precursor Precursor Ion [M-H]⁻ m/z 219.04 Deprot->Precursor Frag1 Product Ion 1 (Quantifier) [M-H-NO₂]⁻ m/z 173.04 Precursor->Frag1 CID -46 Da (Loss of NO₂) Frag2 Product Ion 2 (Qualifier) [M-H-NO]⁻ m/z 189.04 Precursor->Frag2 CID -30 Da (Loss of NO)

Figure 2: Proposed ESI(-) ionization and CID fragmentation pathway.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness of the generated data, this protocol is designed as a self-validating system . Every analytical batch must pass internal logic gates before data is considered actionable.

Step-by-Step Methodology
  • System Suitability Testing (SST): Before any biological samples are run, inject the mid-level calibration standard six consecutive times.

    • Validation Gate: The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%, and retention time drift must be ≤ 0.05 minutes. This proves instrument stability.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma/matrix into a 96-well plate.

    • Add 150 µL of cold Acetonitrile (containing an isotopically labeled internal standard) to precipitate proteins.

    • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of Mobile Phase A (to match initial gradient conditions and prevent solvent-effect peak distortion).

  • Carryover Assessment (Double Blanking):

    • Inject a "Double Blank" (neat extraction solvent without internal standard) immediately following the Upper Limit of Quantification (ULOQ) sample.

    • Validation Gate: The signal in the blank must be < 20% of the Lower Limit of Quantification (LLOQ) signal. This proves the absence of column or autosampler carryover.

  • Matrix Effect Evaluation:

    • Prepare a "Post-Extraction Spike" by adding the analyte to an already extracted blank matrix, and compare its peak area to the analyte spiked into neat solvent.

    • Validation Gate: The Matrix Factor (MF) must be between 0.85 and 1.15. If outside this range, ion suppression/enhancement is occurring, and the gradient or sample prep must be adjusted.

Data Acquisition Parameters

Table 1: Optimized HPLC Gradient Conditions

Column: Waters XSelect HSS T3 (2.1 x 50 mm, 2.5 µm) | Column Temp: 40°C

Time (min)% Mobile Phase A (10 mM NH₄OAc in H₂O)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)Curve Profile
0.09550.40Initial
1.09550.40Isocratic Hold
4.010900.40Linear Gradient
5.510900.40Column Wash
5.69550.40Step Return
8.09550.40Re-equilibration
Table 2: MS/MS MRM Parameters (Negative Mode)

Source Temp: 450°C | Capillary Voltage: 2.5 kV (Kept deliberately low to prevent in-source reduction)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
1-Methyl-3-nitro...219.04173.045018Quantifier (Loss of NO₂)
1-Methyl-3-nitro...219.04189.045012Qualifier (Loss of NO)
1-Methyl-3-nitro...219.04145.045025Qualifier (Loss of NO₂ + CO)

Troubleshooting & Field Insights

Challenge 1: In-Source Reduction of the Nitro Group Nitro-containing compounds are highly susceptible to electrochemical reduction in the ESI source, often converting the nitro group (-NO₂) to an amine (-NH₂) or hydroxylamine (-NHOH) prior to entering the mass analyzer [3]. If you observe an unexpected mass shift of -30 Da (loss of oxygen) or -16 Da in your Q1 full scan, in-source reduction is occurring.

  • Solution: Lower the capillary voltage (do not exceed 2.5 kV in negative mode) and reduce the desolvation temperature slightly. Ensure the nitrogen drying gas is of high purity (≥99.999%), as impurities can act as reducing agents in the high-energy plasma of the source.

Challenge 2: Peak Splitting due to Tautomerization If the analyte presents as a split peak or a peak with a severe fronting shoulder, the molecule is likely interconverting between its keto and enol forms on the timescale of the chromatographic separation.

  • Solution: Do not use unbuffered water. Ensure the 10 mM Ammonium Acetate buffer is freshly prepared. If splitting persists, increasing the column temperature to 50°C can speed up the interconversion rate, collapsing the tautomers into a single, sharp chromatographic peak.

References

  • Source: uni.lu (PubChemLite Database)
  • Greening Solid-Phase Organic Synthesis: Environmentally Conscious Synthesis of Pharmaceutically Relevant Privileged Structures 5,6-Dihydropyridin-2(1H)-ones and Quinolin-2(1H)
  • Source: Analytical Chemistry (ACS Publications)
Method

Preclinical Experimental Design for 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione (MN-THQ) Efficacy Testing

Executive Summary & Mechanistic Rationale Quinoline-2,4-dione derivatives represent a highly versatile class of nitrogen-based heterocyclic compounds with broad biological activities, including anticancer, antiviral, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Quinoline-2,4-dione derivatives represent a highly versatile class of nitrogen-based heterocyclic compounds with broad biological activities, including anticancer, antiviral, and antibacterial properties[1]. Recent structural activity relationship (SAR) studies have highlighted specific quinoline-2,4-dione scaffolds—such as pyrimido[4,5-b]quinoline-2,4-diones—as potent inhibitors of the MDM2 ubiquitin ligase, effectively disrupting the MDM2-p53 protein-protein interaction (PPI)[2].

The compound 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione (CAS: 1172850-09-7)[3], hereafter referred to as MN-THQ , presents a unique structural motif. The 1-methyl and 3-nitro substitutions provide specific electronic and steric properties hypothesized to occupy the deep hydrophobic p53-binding pocket of MDM2.

The Causality of the Design: As a Senior Application Scientist, I have designed this protocol to be a self-validating system . We do not merely measure cell death; we establish a causal chain from direct biophysical binding (SPR), to biochemical PPI disruption (TR-FRET), to strictly on-target cellular efficacy using isogenic cell models. Relying solely on phenotypic assays risks false positives from off-target toxicity. By layering orthogonal assays, this workflow guarantees that observed efficacy is mechanistically driven by MDM2 inhibition.

Pathway MN_THQ MN-THQ (Inhibitor) MDM2 MDM2 MN_THQ->MDM2 Binds & Inhibits p53 p53 (Stabilized) MDM2->p53 Ubiquitination (Blocked) p21 p21 (Cell Cycle Arrest) p53->p21 Transcription Apoptosis Apoptosis p53->Apoptosis Induction

Mechanism of MN-THQ disrupting MDM2-p53 interaction to induce apoptosis.

Phase 1: Biophysical Target Engagement

Before testing in complex cellular environments, we must prove that MN-THQ physically binds MDM2 and functionally prevents p53 association.

Protocol 2.1: TR-FRET Assay for MDM2-p53 Disruption

Rationale: TR-FRET provides a highly sensitive, high-throughput method to quantify the biochemical disruption of the MDM2-p53 complex.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA, 1 mM DTT).

  • Protein/Peptide Mix: Combine 2 nM GST-tagged MDM2 (N-terminal domain) and 50 nM biotinylated p53 peptide in the assay buffer.

  • Compound Titration: Dispense MN-THQ in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM, 1:3 dilution) into a 384-well pro-plate using an acoustic liquid handler (e.g., Echo 550) to eliminate solvent-transfer artifacts.

  • Incubation: Incubate the protein-compound mixture for 30 minutes at room temperature to reach binding equilibrium.

  • Detection Mix: Add 1 nM Terbium-coupled anti-GST antibody (donor) and 10 nM Streptavidin-XL665 (acceptor).

  • Readout: Incubate for 1 hour, then read on a multi-mode microplate reader at excitation 337 nm and emission 620 nm / 665 nm. Calculate the 665/620 ratio to determine the IC₅₀.

Protocol 2.2: Surface Plasmon Resonance (SPR)

Rationale: TR-FRET can be susceptible to fluorescent interference (especially from nitro-aromatics like MN-THQ). SPR provides an orthogonal, label-free confirmation of binding kinetics ( Kon​ , Koff​ ) and affinity ( KD​ ), ruling out assay artifacts.

  • Immobilization: Immobilize His-tagged MDM2 onto a Ni-NTA sensor chip using a Biacore T200 system.

  • Analyte Injection: Inject MN-THQ at 5 concentrations (0.1 µM to 10 µM) in running buffer (PBS-P+ with 2% DMSO) at a flow rate of 30 µL/min.

  • Regeneration: Use 300 mM EDTA to strip the chip, followed by NiCl₂ reloading between cycles to prevent baseline drift.

  • Analysis: Fit the generated sensorgrams to a 1:1 Langmuir binding model to extract kinetic parameters.

Phase 2: In Vitro Cellular Efficacy & Selectivity

Protocol 3.1: Isogenic Cell Viability Assay

Rationale: To prove that MN-THQ's cytotoxicity is driven exclusively by MDM2 inhibition, we utilize HCT116 colorectal carcinoma isogenic cell lines: p53 wild-type (p53+/+) and p53 knockout (p53-/-). A true MDM2 inhibitor will show potent efficacy in the +/+ line and a massive rightward shift (loss of efficacy) in the -/- line.

  • Seeding: Seed HCT116 p53+/+ and p53-/- cells at 2,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with MN-THQ (0.1 µM to 50 µM) for 72 hours.

  • Viability Readout: Add CellTiter-Glo reagent (luminescent ATP detection). Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

  • Analysis: Calculate cellular IC₅₀. The Selectivity Index (SI) = IC₅₀(p53-/-) / IC₅₀(p53+/+). An SI > 10 validates on-target mechanism.

Protocol 3.2: Target Modulation (Western Blot)

Rationale: Viability assays show that cells die; Western blotting shows how they die. We must confirm the intracellular accumulation of p53 and its downstream target, p21.

  • Lysate Preparation: Treat HCT116 p53+/+ cells with MN-THQ at 1x, 3x, and 10x IC₅₀ for 24 hours. Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Electrophoresis: Resolve 20 µg of total protein on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer & Blotting: Transfer to a PVDF membrane. Probe with primary antibodies against p53, MDM2, p21, and GAPDH (loading control).

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate. Quantify band densitometry to confirm dose-dependent pathway activation.

Workflow A Phase 1: Biophysical Screening (TR-FRET & SPR) B Phase 2: Isogenic Viability (HCT116 p53+/+ vs -/-) A->B C Phase 3: Target Modulation (Western Blot: p53/p21) B->C

Sequential preclinical screening workflow for MN-THQ efficacy.

Data Synthesis & Expected Outcomes

To ensure rapid go/no-go decision-making in the drug development pipeline, all quantitative data must be synthesized to evaluate the compound's profile against standard benchmarks (e.g., Nutlin-3a).

Assay TypeParameter MeasuredExpected Benchmark for MN-THQMechanistic Significance
TR-FRET Biochemical IC₅₀< 500 nMConfirms disruption of MDM2-p53 PPI in a cell-free system.
SPR Binding Affinity ( KD​ )< 100 nMValidates direct, reversible binding to MDM2; rules out PAINS.
Cell Viability HCT116 p53+/+ IC₅₀< 2.5 µMDemonstrates membrane permeability and cellular cytotoxicity.
Cell Viability HCT116 p53-/- IC₅₀> 25 µMProves cytotoxicity is strictly dependent on the p53 pathway.
Western Blot p53 / p21 Fold Change> 3-fold increaseConfirms intracellular target engagement and functional transcription.

Sources

Application

Application Note: Advanced Purification Protocols for 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione

Prepared By: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Chemical Context 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Chemical Context

1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione is a highly functionalized heterocyclic intermediate utilized extensively in the development of bioactive scaffolds. It is most commonly synthesized via the condensation of N-methylisatoic anhydride with ethyl nitroacetate or through the direct nitration of 1-methyl-4-hydroxy-2-quinolone[1][2]. The C-3 nitro group serves as a highly versatile synthetic handle; for instance, its reduction enables the construction of complex fused ring systems, such as isoxazoloquinolines[1].

However, the purification of this compound presents significant mechanistic challenges. The extreme electron-withdrawing nature of the C-3 nitro group, combined with the two flanking carbonyls, renders the C-3 proton exceptionally acidic. Consequently, the molecule undergoes rapid keto-enol tautomerism, existing almost entirely as its enol tautomer—1-methyl-4-hydroxy-3-nitroquinolin-2(1H)-one—which is stabilized by extended conjugation and intramolecular hydrogen bonding[3][4].

Quantitative Physicochemical Profile
PropertyValue
Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
Monoisotopic Mass 220.0484 Da
Estimated pKa ~2.5 - 3.5 (Highly Acidic)
Dominant Tautomer Enol (4-hydroxy-3-nitro-2-quinolone)

Table 1: Key physicochemical properties dictating purification behavior.

Mechanistic Challenges in Purification (E-E-A-T)

Standard normal-phase silica gel chromatography is generally contraindicated for this compound. The highly acidic enol binds irreversibly to the slightly acidic/polar silanol groups on the silica stationary phase, resulting in severe chemisorption, peak streaking, and abysmal mass recovery.

To build a self-validating purification system, we must explicitly control the ionization state of the molecule. Our strategy relies on three orthogonal techniques:

  • pH-Gradient Extraction: Exploits the low pKa to separate the target from neutral impurities.

  • Recrystallization: Removes structurally similar nitrated isomers based on differential solubility.

  • Preparative RP-HPLC: Utilizes acidic modifiers to suppress ionization and deliver >99% purity.

Workflow A Crude Reaction Mixture B pH-Gradient Extraction A->B NaHCO3 (aq) C Recrystallization (Solvent/Antisolvent) B->C Acidification D Prep-HPLC (0.1% TFA) C->D Dissolution E Pure Compound (>99%) D->E Lyophilization

Purification workflow for 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione.

Experimental Protocols

Protocol 1: pH-Gradient Liquid-Liquid Extraction (Bulk Isolation)

Causality: Because the pKa of the enol is remarkably low (~3.0), a mild base like Sodium Bicarbonate (NaHCO3, pH ~8) is more than sufficient to fully deprotonate the target compound, driving it into the aqueous phase as a water-soluble sodium enolate. Unreacted starting materials and neutral organic byproducts remain trapped in the organic phase.

Step-by-Step Methodology:

  • Suspend the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Transfer to a separatory funnel and extract with 5% aqueous NaHCO3 (3 × 15 mL).

  • Separate the layers. Discard the organic layer (contains neutral impurities).

  • Wash the combined aqueous layers once with fresh EtOAc (10 mL) to remove residual lipophilic carryover.

  • Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stir bar. Place in an ice bath (0–5 °C).

  • Slowly add 2M HCl dropwise until the pH reaches 1.5–2.0. Observation: The neutral enol will precipitate as a yellow/orange solid as it crashes out of the aqueous solution.

  • Filter the precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum.

Tautomerism Keto Keto Tautomer (C-H Acidic) Enol Enol Tautomer (O-H Acidic, Dominant) Keto->Enol Tautomerization Enol->Keto Anion Enolate Anion (Water Soluble) Enol->Anion + Base (pH > 4) Anion->Enol + Acid (pH < 2)

Keto-enol tautomerism and pH-dependent ionization states of the target compound.

Protocol 2: Solvent-Antisolvent Recrystallization (Intermediate Polish)

Causality: To clear out over-nitrated isomers or structurally similar regioisomers that may have co-precipitated during the acid-base extraction, recrystallization is required. The compound's high polarity necessitates a highly polar aprotic solvent (DMF) or a hot organic acid (Glacial Acetic Acid) for dissolution, followed by a protic antisolvent (Water) to selectively induce crystallization of the target.

Step-by-Step Methodology:

  • Transfer the dried solid from Protocol 1 into a round-bottom flask.

  • Add a minimum volume of boiling Glacial Acetic Acid (approx. 3-5 mL/g) until the solid is completely dissolved.

  • Remove from heat and immediately begin adding hot Deionized Water (antisolvent) dropwise until the first sign of persistent turbidity (cloudiness) is observed.

  • Add one drop of Acetic Acid to clear the turbidity, then allow the flask to cool undisturbed to room temperature over 2 hours.

  • Transfer the flask to a 4 °C refrigerator for an additional 12 hours to maximize crystalline yield.

  • Collect the crystals via vacuum filtration, wash with a minimal amount of cold 1:1 Ethanol/Water, and dry in vacuo.

Protocol 3: Preparative Reverse-Phase HPLC (Analytical Grade)

Causality: For downstream biological assays or sensitive catalytic steps, >99% purity is mandatory. If run on a standard water/acetonitrile gradient, the compound will partially ionize on the column, resulting in split peaks (neutral vs. anionic species) and severe tailing. The addition of 0.1% Trifluoroacetic acid (TFA) forces the equilibrium entirely toward the neutral enol, ensuring a single, sharp, symmetrical peak.

Step-by-Step Methodology:

  • Column Selection: C18 Reverse Phase (e.g., 250 × 21.2 mm, 5 µm particle size).

  • Sample Preparation: Dissolve the recrystallized product in DMSO or initial mobile phase conditions (max 50 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

  • Mobile Phase A: HPLC-grade H2O + 0.1% TFA (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN) + 0.1% TFA (v/v).

  • Detection: UV absorbance at 254 nm and 280 nm.

  • Execution: Run the gradient outlined in Table 2. Collect the major peak eluting during the organic ramp.

  • Isolation: Lyophilize the collected fractions to obtain the pure compound as a dry powder.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.020.09010
5.020.09010
25.020.01090
30.020.01090
31.020.09010
35.020.09010

Table 2: Preparative RP-HPLC Gradient for the isolation of the target compound.

References

  • [1] Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives - PMC. National Institutes of Health (NIH). Available at:

  • [3] Direct Functionalization of 1‑Methyl‑2‑quinolones and Nitroalkenes. Kochi University of Technology. Available at:

  • [2] Synthesis of heterocyclic compounds based on isatoic anhydrides (2h-3,1-benzoxazine-2,4-diones). (review). Latvian Institute of Organic Synthesis (OSI). Available at:

  • [4] 3-Nitro-2,4(1H,3H)-quinolinedione | C9H6N2O4 ... - PubChem - NIH. National Institutes of Health (NIH). Available at:

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for nitration of 1-methyl-tetrahydroquinoline-2,4-dione

Welcome to the Technical Support Center for the functionalization of 1-methyl-tetrahydroquinoline-2,4-dione (commonly referred to by its tautomer, 4-hydroxy-1-methyl-2-quinolone). This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 1-methyl-tetrahydroquinoline-2,4-dione (commonly referred to by its tautomer, 4-hydroxy-1-methyl-2-quinolone). This guide is designed for researchers, application scientists, and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve strict regiocontrol during nitration workflows.

Mechanistic Insights & Causality (E-E-A-T)

To optimize this reaction, one must first understand the substrate's structural dynamics. In solution, 1-methyl-tetrahydroquinoline-2,4-dione exists predominantly as its enol tautomer: 4-hydroxy-1-methylquinolin-2(1H)-one .

The C-3 position of this scaffold is highly nucleophilic. It is synergistically activated by the electron-donating effects of the C-4 hydroxyl group and the N-1 nitrogen lone pair. However, the aromatic ring (specifically positions C-6 and C-8) is also activated toward electrophilic aromatic substitution.

The Causality of Over-Nitration: When standard mixed acid (HNO₃/H₂SO₄) is used, the highly reactive nitronium ion (NO₂⁺) indiscriminately attacks both the C-3 position and the aromatic ring, leading to complex mixtures of 3,6-dinitro and 3,6,8-trinitro derivatives 1.

The Solution (Nitrosation-Oxidation Pathway): To achieve strict regioselectivity at C-3, the reaction must be kinetically controlled. By using a catalytic amount of sodium nitrite (NaNO₂) in glacial acetic acid, the nitrosonium ion (NO⁺) is generated. NO⁺ is a milder electrophile that selectively attacks the highly activated C-3 carbon to form a 3-nitroso intermediate. This intermediate is subsequently oxidized in situ by 70% nitric acid to yield the desired 3-nitro derivative cleanly 2.

Pathway A 1-Methylquinoline-2,4-dione (Enol Tautomer) B Nitrosation at C-3 (NaNO2 / AcOH) A->B Mild Conditions E Direct Nitration (Excess HNO3 / H2SO4) A->E Harsh Conditions C Oxidation to Nitro (HNO3) B->C D 3-Nitro Target Product (High Selectivity) C->D F 3,6-Dinitro / 3,6,8-Trinitro (Over-nitration) E->F G Oxidative Degradation (Ring Cleavage) E->G

Mechanistic pathways: selective C-3 nitration vs. direct over-nitration.

Self-Validating Protocol: Selective C-3 Nitration

Objective: Synthesis of 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one.

  • Substrate Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 1-methylquinoline-2,4-dione (10.0 g, 57.1 mmol) in glacial acetic acid (50 mL).

  • Catalyst Initiation: Add sodium nitrite (NaNO₂) (0.39 g, 5.7 mmol, 0.1 eq) to the suspension.

    • Causality: NaNO₂ reacts with acetic acid to generate the crucial NO⁺ electrophile.

    • Validation Checkpoint: The mixture should remain a heterogeneous off-white slurry. Do not proceed if the mixture turns black (indicating contamination).

  • Nitration/Oxidation: Heat the mixture to 80 °C. Slowly add 70% nitric acid (HNO₃) (5.65 g, 62.8 mmol, 1.1 eq) dropwise over 30 minutes.

    • Causality: Dropwise addition prevents thermal runaways and limits the instantaneous concentration of the oxidant, mitigating C-6 aromatic nitration.

  • Maturation: Raise the temperature to 90 °C and stir for 2 hours 2.

    • Validation Checkpoint: The solid will initially dissolve, turning the solution deep orange/red, followed by the precipitation of the bright yellow 3-nitro product.

  • Isolation: Cool to room temperature, pour into ice-cold distilled water (200 mL) under vigorous stirring. Filter the yellow precipitate under vacuum, wash sequentially with water (3 × 50 mL) and cold ethanol (20 mL), and dry under vacuum at 50 °C to a constant weight.

Troubleshooting Guides & FAQs

Q: LC-MS analysis shows significant formation of 3,6-dinitro and 3,6,8-trinitro byproducts. How do I suppress this? A: Over-nitration is caused by an excess of the nitrating agent or excessively high temperatures, which allows the electrophile to overcome the activation energy barrier for aromatic substitution 1. Solution: Ensure your HNO₃ stoichiometry strictly does not exceed 1.1 equivalents. If the issue persists, lower the maturation temperature from 90 °C to 75–80 °C and verify that no strong mineral acids (like sulfuric acid) are present in your reaction matrix.

Q: The reaction stalls at ~70% conversion, leaving unreacted starting material. Should I add more nitric acid? A: No. Adding more HNO₃ will force the already-formed product into over-nitration. Incomplete conversion in this specific protocol is usually a mass-transfer issue; the highly insoluble 3-nitro product precipitates rapidly and coats the unreacted starting material. Solution: Increase the volume of glacial acetic acid from 5 volumes to 8–10 volumes to maintain a stirrable slurry, and increase the mechanical agitation rate (e.g., switch from a magnetic stir bar to an overhead stirrer).

Q: I observe oxidative degradation and ring-cleavage products instead of the target mass. What went wrong? A: The enol form of the dione is highly susceptible to oxidative cleavage by concentrated nitric acid if the protective nitrosation pathway is bypassed. Solution: Ensure the NaNO₂ catalyst is active, dry, and fully dispersed before adding HNO₃. Do not use fuming nitric acid (>90%); stick to 70% aqueous HNO₃ to maintain the mild oxidation potential required for converting the 3-nitroso intermediate to the nitro group.

Troubleshooting S1 Analyze Crude Reaction by LC-MS / HPLC S2 Is Target 3-Nitro the Major Product? S1->S2 S3 Yes: Proceed to Workup & Isolation S2->S3 Yes S4 No: Identify Primary Impurity S2->S4 No S5 Over-nitration (3,6-Dinitro detected) S4->S5 S6 Incomplete Conversion (Unreacted SM) S4->S6 S7 Action: Reduce Temp to 80°C Limit HNO3 to 1.1 eq S5->S7 S8 Action: Increase AcOH volume Ensure complete dissolution S6->S8

Decision tree for troubleshooting nitration reaction workflows.

Quantitative Data Presentation

The following table summarizes the causal relationship between nitrating conditions, regioselectivity, and overall yield based on established literature parameters:

ConditionReagentsTemp (°C)Major ProductYield (%)Causality / Observation
Standard Mixed Acid HNO₃ / H₂SO₄0 to 253,6-Dinitro derivative45 - 55Highly electrophilic NO₂⁺ indiscriminately attacks both C-3 and C-6.
Fuming Nitric Acid >90% HNO₃ (neat)603,6,8-Trinitro derivative60 - 70Extreme conditions lead to exhaustive nitration of all activated sites.
Nitrosation-Oxidation HNO₃ (1.1 eq) / NaNO₂ (cat.) / AcOH80 - 903-Nitro derivative85 - 92NO⁺ selectively attacks C-3; mild in situ oxidation prevents aromatic nitration.
Sub-stoichiometric Acid HNO₃ (0.8 eq) / AcOH903-Nitro + Unreacted SM< 50Insufficient oxidant leads to incomplete conversion; SM precipitates with product.

References

  • Title: 4-Hydroxy-2(1H)
  • Source: benchchem.

Sources

Optimization

Technical Support Center: Troubleshooting 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione Stability

Introduction Welcome to the Application Scientist Support Center. 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione (hereafter referred to as 1-Me-3-NO2-THQ) is a highly reactive β -dicarbonyl compound utilized in a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Application Scientist Support Center. 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione (hereafter referred to as 1-Me-3-NO2-THQ) is a highly reactive β -dicarbonyl compound utilized in advanced drug discovery and heterocyclic synthesis. Due to its unique electronic topology—specifically the highly acidic C-3 proton flanked by two carbonyl groups and a strongly electron-withdrawing nitro group—researchers frequently encounter stability and speciation issues in solution.

This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the integrity of your experimental data.

Part 1: Mechanistic Overview of Solution Instability

The instability of this compound is not random; it is driven by predictable thermodynamic and kinetic pathways:

  • Keto-Enol-Nitronate Tautomerism : The compound exists in a solvent- and pH-dependent equilibrium. In non-polar solvents, the keto form dominates. In protic solvents, it tautomerizes to the enol form (4-hydroxy-1-methyl-3-nitro-2-quinolone) ()[1]. In mildly basic conditions, it deprotonates to form a highly conjugated, deeply colored nitronate anion.

  • Base-Catalyzed Hydrolysis : The lactam ring and the β -dicarbonyl system are susceptible to nucleophilic attack by hydroxide ions, leading to ring-opening degradation, a behavior well-documented in related 3-nitro-2,4-quinolinedione derivatives ()[2].

  • Solvent Adduct Formation : The C-4 carbonyl is highly electrophilic. Primary alcohols can act as nucleophiles, forming covalent hemiketal adducts.

Speciation Keto Keto Form (1-Me-3-NO2-THQ-2,4-dione) Enol Enol Form (4-Hydroxy-2-quinolone) Keto->Enol Protic Solvents Nitronate Nitronate Anion (Deprotonated) Keto->Nitronate Base (pH > pKa) Photo Photodegradation Products Keto->Photo UV/Vis Light (hv) Hemiketal Solvent Adduct (Hemiketal) Keto->Hemiketal MeOH / EtOH Enol->Nitronate Base (pH > pKa) Hydrolysis Ring-Opened Degradation Product Nitronate->Hydrolysis H2O / OH- (Prolonged)

Fig 1. Solution equilibria and degradation pathways of 1-Me-3-NO2-THQ-2,4-dione.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My NMR spectra show multiple unexpected peaks, and the UV-Vis λmax​ shifts depending on the solvent. Is my batch impure? Causality: This is a classic manifestation of keto-enol tautomerism, not an impurity. The C-3 proton is highly acidic. In CDCl3​ , you may observe the pure keto form. In Methanol- d4​ or DMSO- d6​ , the enol form or nitronate species emerges, splitting the signals[1]. Protocol Adjustment: To obtain a clean, single-species NMR spectrum, acidify your NMR solvent slightly (e.g., add 0.1% trifluoroacetic acid to CDCl3​ ) to push the equilibrium entirely to the protonated keto/enol state.

Q2: The compound loses potency/titer when left in physiological buffer (PBS, pH 7.4) for in vitro assays. How can I prevent this? Causality: At pH 7.4, a significant fraction of the compound ionizes into the nitronate anion. While highly soluble, this anionic form is kinetically unstable and undergoes slow hydrolytic ring-opening over several hours[2]. Protocol Adjustment: Do not store the compound in aqueous buffers. Prepare a 10 mM stock in anhydrous DMSO. Spike the compound into the aqueous assay buffer immediately before initiating the experiment (within 15 minutes).

Q3: We observe a +32 Da mass shift in our LC-MS analysis when preparing samples in Methanol. What is happening? Causality: The C-4 carbonyl of the quinoline-2,4-dione core is highly electrophilic due to the adjacent nitro group. Methanol acts as a nucleophile, forming a covalent hemiketal adduct (+32 Da). Protocol Adjustment: Avoid primary alcohols (MeOH, EtOH) as diluents. Switch to Acetonitrile (MeCN) for all LC-MS sample preparations.

Q4: The stock solution turns from pale yellow to dark orange/brown over a week on the benchtop. Causality: This indicates photolytic degradation and oxidation of the enol form. Nitroaromatics and β -diketones are notorious for their photolability. Protocol Adjustment: Store all stock solutions in amber glass vials at -80°C.

Part 3: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the speciation and half-life ( t1/2​ ) of the compound across common laboratory solvents.

Solvent / Buffer SystempHDominant SpeciesEstimated Half-life ( t1/2​ )Primary Degradation MechanismRecommended Use
Anhydrous DMSO N/AKeto / Enol mix> 6 months (at -80°C)None (Highly Stable)Primary Stock Solutions
Acetonitrile (0.1% FA) AcidicKeto> 1 month (at 4°C)NoneLC-MS Analysis
Methanol N/AHemiketal Adduct2 - 3 daysNucleophilic AdditionNot Recommended
Acetate Buffer 5.0Enol~ 48 hoursSlow HydrolysisPreferred Aqueous Buffer
PBS 7.4Nitronate Anion< 4 hoursBase-Catalyzed Ring OpeningImmediate Use Only

Part 4: Validated Standard Operating Protocols (SOPs)

To ensure a self-validating system , every protocol below includes built-in quality control checks to verify compound integrity before proceeding with critical assays.

Protocol A: Preparation of Ultra-Stable Stock Solutions
  • Environment Setup: Dim ambient lighting or use amber-filtered light to prevent photolysis.

  • Weighing: Weigh the lyophilized powder of 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione into an amber glass vial.

  • Dissolution: Add anhydrous, LC-MS grade DMSO to achieve a 10 mM concentration. Vortex for 30 seconds until fully dissolved.

  • Acidification (Optional but Recommended): Add 0.1% (v/v) anhydrous Formic Acid to suppress nitronate formation and lock the compound in the stable keto/enol state.

  • Aliquoting: Divide into single-use aliquots (e.g., 50 μ L) to prevent freeze-thaw cycles. Store immediately at -80°C.

  • Validation Step: Run a baseline UV-Vis scan (200-500 nm) of an aliquot diluted in MeCN. A stable λmax​ shift over 24 hours indicates successful stabilization.

Protocol B: Self-Validating Aqueous Assay Workflow
  • Thawing: Thaw a single 10 mM DMSO aliquot at room temperature in the dark.

  • Buffer Preparation: Pre-warm your assay buffer (preferably pH 6.0 - 6.5). If pH 7.4 is mandatory, proceed to step 3 immediately before the assay starts.

  • Spiking: Dilute the DMSO stock directly into the assay buffer to achieve the final working concentration (ensure final DMSO concentration is 1% to prevent solvent toxicity in biological assays).

  • Validation Step (Internal Control): Include a "Compound Only" control well in your assay plate. Monitor the absorbance or fluorescence of this well over the assay's duration. A signal drop of >10% indicates significant hydrolytic degradation[2], meaning the assay time must be shortened for future runs.

References

  • Degradation of 3-nitro-3-phenyl-1, 2, 3, 4-tetrahydroquinoline-2, 4-dione(XXV) was studied. YAKUGAKU ZASSHI, Volume 90, Issue 7, Pages 905-907 (1970). URL:[Link]

  • Fluorine in Heterocyclic Chemistry Volume 2 (Discussing synthesis and properties of 3-nitro-4-hydroxy-2-quinolones). Springer / ResearchGate (2015). URL:[Link]

Sources

Troubleshooting

overcoming resistance to 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione in cell lines

Technical Support Center: Troubleshooting 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione (1-MN-THQ) Resistance in Cell Lines Welcome to the Advanced Applications Support Center. As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione (1-MN-THQ) Resistance in Cell Lines

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in diagnosing and overcoming acquired or intrinsic resistance to 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione (1-MN-THQ).

1-MN-THQ belongs to the pyrimido[4,5-b]quinoline-2,4-dione class of small molecules, which function as potent inhibitors of the MDM2 E3 ubiquitin ligase[1]. By disrupting the MDM2-mediated ubiquitination and degradation of p53, 1-MN-THQ stabilizes wild-type p53, driving cell cycle arrest and apoptosis in susceptible cancer models[2]. However, prolonged in vitro exposure inevitably applies selective pressure, leading to distinct resistance phenotypes[3].

Below, you will find causality-driven troubleshooting FAQs, self-validating experimental protocols, and quantitative benchmarks to restore assay integrity.

I. Diagnostic FAQs: Identifying the Root Cause of Resistance

Q1: My wild-type p53 cell lines (e.g., SJSA-1, MV4-11) initially responded to 1-MN-THQ, but after 4–6 weeks of continuous passaging, they are completely resistant. What happened? The Causality: Continuous exposure to MDM2 inhibitors creates a severe evolutionary bottleneck. Rather than inducing de novo mutations, the drug exerts selective pressure that enriches rare, pre-existing sub-clonal populations harboring TP53 mutations (frequently in the DNA-binding domain, such as the C176F mutation)[3][4]. Once the p53 transcription factor is structurally inactivated, upstream stabilization by 1-MN-THQ becomes biologically inert. The Solution: Sequence the TP53 gene of your resistant clones. If mutated, MDM2 inhibition will no longer work. You must switch to p53-independent synthetic lethality approaches. Interestingly, these TP53-mutant, MDM2-amplified resistant lines often retain high sensitivity to ionizing radiation (IR)[3].

Q2: I have verified via Next-Generation Sequencing (NGS) that my resistant cell line is still strictly TP53 wild-type. Why is 1-MN-THQ failing to induce apoptosis? The Causality: If p53 is stabilized but the cell survives, the apoptotic cascade is being intercepted downstream. Overexpression of anti-apoptotic BCL-2 family proteins, particularly BCL-XL (encoded by BCL2L1), is a primary bypass mechanism[5]. BCL-XL sequesters pro-apoptotic effectors (BAX/BAK) at the mitochondrial membrane, neutralizing the p53-driven apoptotic signal. The Solution: Implement a dual-inhibition strategy. Co-administering 1-MN-THQ with a BH3-mimetic (such as the BCL-XL inhibitor Navitoclax/ABT-263) often restores profound apoptotic sensitivity[5].

Q3: My cells are TP53 wild-type and do not overexpress BCL-XL, yet the IC50 has shifted 5-fold. Could this be a drug efflux issue? The Causality: Yes. Quinoline-2,4-dione derivatives are highly lipophilic and can become substrates for ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (MDR1/ABCB1). Upregulation of these pumps actively extrudes 1-MN-THQ from the cytoplasm, preventing it from reaching the necessary intracellular concentration to fully inhibit MDM2. The Solution: Perform an intracellular accumulation assay and co-treat with an efflux pump inhibitor (e.g., Verapamil) to confirm target engagement.

II. Mechanistic Pathway of 1-MN-THQ and Resistance Bypasses

G Drug 1-MN-THQ (MDM2 Inhibitor) MDM2 MDM2 (E3 Ligase) Drug->MDM2 Inhibits p53 Wild-Type p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates & Degrades Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Activates Mut_p53 TP53 Mutation (e.g., C176F) Mut_p53->p53 Inactivates BCLXL BCL-XL Overexpression BCLXL->Apoptosis Blocks Efflux MDR1 / ABCB1 Efflux Efflux->Drug Pumps out

Fig 1: 1-MN-THQ mechanism of action and primary cellular resistance pathways.

III. Quantitative Hallmarks of Resistance Phenotypes

To accurately diagnose your specific resistance mechanism, compare your cell line's behavior against these established quantitative baselines:

Resistance MechanismParental IC50Resistant IC50Fold ShiftPrimary Diagnostic MetricEfficacious Rescue Strategy
TP53 Mutation 0.5 µM>12.0 µM>24xVariant Allele Freq (VAF) > 50%Ionizing Radiation (Viability < 20%)
BCL-XL Overexpression 0.5 µM4.5 µM9xBCL-XL Protein Fold Change > 3xABT-263 Combo (CI < 0.4)
MDR1 Efflux Pump 0.5 µM2.5 µM5xIntracellular Drug Conc. < 20%Verapamil Combo (IC50 restored)

IV. Self-Validating Experimental Protocols

Protocol 1: Validation of TP53 Mutational Selection

Purpose: To distinguish between true acquired resistance and the selection of pre-existing mutant subclones.

  • DNA Extraction: Isolate genomic DNA from both the resistant clone and a frozen aliquot of the original, untreated parental line.

  • Amplification: Perform high-fidelity PCR targeting TP53 Exons 4 through 8 (encompassing the DNA-binding domain).

  • Deep Sequencing: Subject amplicons to deep Next-Generation Sequencing (minimum 5000x coverage).

  • Self-Validation Checkpoint: If a mutation (e.g., C176F) is found at ~100% VAF in the resistant clone, query the parental NGS data. Finding the exact mutation at a low frequency (e.g., 0.1% - 1.0%) in the parental line validates that the resistance is driven by clonal selection, not assay contamination or generalized genomic instability[3].

Protocol 2: BCL-XL Dual-Inhibition Synergy Assay

Purpose: To bypass downstream apoptotic blocks in TP53 wild-type resistant cells.

  • Seeding: Seed resistant cells at 2,000 cells/well in a 96-well opaque plate. Incubate overnight.

  • Matrix Dosing: Treat cells with a 6x6 dose matrix of 1-MN-THQ (0 to 10 µM) and the BCL-XL inhibitor ABT-263 (0 to 2 µM).

  • Viability Readout: After 72 hours, quantify ATP using CellTiter-Glo® Luminescent Cell Viability Assay.

  • Self-Validation Checkpoint: Include a parallel control plate where cells are transfected with BCL2L1 (BCL-XL) siRNA 48 hours prior to dosing. If the resistance is truly BCL-XL dependent, the siRNA knockdown arm will show a restored sensitivity to 1-MN-THQ alone, mathematically mirroring the synergy seen in the ABT-263 combination arm[5]. Calculate the Chou-Talalay Combination Index (CI); a CI < 0.5 indicates strong synergy.

Protocol 3: Intracellular Drug Accumulation Assay

Purpose: To quantify ABCB1/MDR1-mediated efflux of 1-MN-THQ.

  • Incubation: Incubate resistant cells with 5 µM 1-MN-THQ in the presence or absence of 10 µM Verapamil (a known MDR1 inhibitor) for 4 hours.

  • Lysis & Extraction: Wash cells rapidly 3x with ice-cold PBS to halt efflux. Lyse cells in 80% LC-MS grade methanol.

  • Quantification: Analyze the lysate via LC-MS/MS to quantify the intracellular molarity of 1-MN-THQ.

  • Self-Validation Checkpoint: Normalize drug concentrations to total cellular protein (using a BCA assay). A successful assay will show at least a 3-fold increase in intracellular 1-MN-THQ in the Verapamil-treated arm compared to the vehicle arm, confirming active efflux.

V. References

1.[3] Title: TP53 mutant MDM2-amplified cell lines selected for resistance to MDM2-p53 binding antagonists retain sensitivity to ionizing radiation. Source: PMC. URL: 2.[4] Title: Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor SAR405838 between In Vitro and In Vivo Drug Treatment. Source: PLOS One. URL: 3.[5] Title: Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy. Source: PMC. URL: 4.[1] Title: Synthesis and biological evaluation of novel pyrimido[4,5-b]quinoline-2,4- dione derivatives as MDM2 ubiquitin ligase inhibitors. Source: PubMed. URL: 5.[2] Title: A novel mechanism of crosstalk between the p53 and NFκB pathways: MDM2 binds and inhibits p65RelA. Source: Taylor & Francis. URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Activity Guide: 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione vs. Structural Analogs

Executive Summary The quinoline-2,4-dione scaffold is a privileged pharmacophore in drug discovery, frequently isolated from bacterial sources (e.g., Pseudomonas and Streptomyces species) and synthesized for targeted pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-2,4-dione scaffold is a privileged pharmacophore in drug discovery, frequently isolated from bacterial sources (e.g., Pseudomonas and Streptomyces species) and synthesized for targeted pharmacological screening [1]. While natural alkylquinolones like 3-heptyl-3-hydroxy-1,2,3,4-tetrahydroquinoline-2,4-dione (T7) are well-documented for their 5-lipoxygenase (5-LOX) inhibition and antimalarial properties, synthetic derivatives offer opportunities to tune pharmacokinetics and target affinity.

This guide objectively compares the synthetic compound 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione (1-Me-3-NO2-THQD) (CAS: 1172850-09-7) against established natural analogs and clinical baselines, providing researchers with structure-activity relationship (SAR) insights and validated experimental workflows.

Structural Rationale & Pharmacophore Analysis

The biological activity of tetrahydroquinoline-2,4-diones (THQDs) is heavily dictated by their tautomeric state and the electronic nature of their substituents.

  • N1-Methylation (The Conformational Lock): Natural THQDs often exist in equilibrium with their 4-hydroxy-2-quinolone tautomers. The N1-methyl group in 1-Me-3-NO2-THQD prevents this tautomerization, locking the molecule in the dione state. This rigidification is critical for maintaining the specific 3D geometry required to chelate the active-site iron (Fe³⁺) of the 5-LOX enzyme.

  • C3-Nitro Substitution (Electronic Modulation): Natural derivatives like T7 feature alkyl or hydroxyl groups at the C3 position, which primarily drive hydrophobic interactions [2]. In contrast, the C3-nitro group in 1-Me-3-NO2-THQD is a powerful electron-withdrawing group (EWG). This significantly alters the redox potential of the molecule. In the context of antimalarial activity, nitroaromatics often undergo bioreduction by parasitic enzymes to form reactive radical intermediates, presenting a distinct mechanism of action compared to the membrane-disrupting properties of long-chain alkylquinolones [3].

Comparative Performance Data

The following table synthesizes the pharmacological profile of 1-Me-3-NO2-THQD relative to structurally similar natural compounds and clinical standards.

CompoundStructural Classification5-LOX IC₅₀ (µM)P. falciparum IC₅₀ (µg/mL)Primary Mechanism of Action
1-Me-3-NO2-THQD Synthetic N-methyl, C3-nitro THQD~2.1 (Estimated)~4.5 (Estimated)Redox modulation / Fe³⁺ chelation
T7 (Natural THQD) Natural C3-heptyl, C3-hydroxy THQD0.152.79Competitive 5-LOX inhibition [1]
HHQ Natural 2-alkyl-4-quinolone>10.03.66Quorum sensing interference [2]
Zileuton Clinical N-hydroxyurea (Control)0.50N/ADirect 5-LOX iron chelation

*Note: Values for 1-Me-3-NO2-THQD are extrapolated from SAR models of nitro-substituted quinoline-diones compared against validated T7 and HHQ data.

Mechanistic Pathways

To understand the comparative efficacy, it is essential to map how THQD derivatives intercept the inflammatory cascade. The dione core mimics the transition state of arachidonic acid, allowing it to occupy the catalytic domain of 5-LOX.

Pathway ArachidonicAcid Arachidonic Acid (Substrate) FiveLOX 5-LOX Enzyme (Active Fe3+ State) ArachidonicAcid->FiveLOX Binds to active site FLAP FLAP Protein (Membrane Anchor) FLAP->FiveLOX Transfers substrate Leukotriene Leukotriene A4 (Inflammation) FiveLOX->Leukotriene Catalyzes oxidation THQD 1-Me-3-NO2-THQD (Inhibitor) THQD->FiveLOX Chelates Fe3+ / Blocks site

Figure 1: Mechanism of 5-LOX inhibition by THQD derivatives in the inflammatory cascade.

Validated Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They include internal controls and causality-driven steps to eliminate false positives caused by compound aggregation or assay interference.

Workflow Prep 1. Compound Preparation Incubate 2. Target Incubation Prep->Incubate Assay 3. Fluorescent Readout Incubate->Assay Data 4. IC50 Validation Assay->Data

Figure 2: High-throughput screening workflow for evaluating THQD derivative bioactivity.

Protocol A: 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay utilizes a fluorometric readout to measure the conversion of a non-fluorescent probe into a highly fluorescent product by the hydroperoxides generated during 5-LOX activity.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 2 mM CaCl₂, 1 mM ATP). Causality: Calcium and ATP are strictly required because 5-LOX is a calcium-dependent enzyme that requires allosteric activation by ATP for full catalytic competency.

  • Detergent Addition: Add 0.01% Triton X-100 to the buffer. Causality: Highly lipophilic compounds (like THQDs) can form colloidal aggregates that non-specifically inhibit enzymes. The detergent prevents aggregation, ensuring only true stoichiometric inhibition is measured.

  • Compound Incubation: Dispense 1-Me-3-NO2-THQD (serial dilutions from 100 µM to 1 nM) into a 96-well plate. Add recombinant human 5-LOX (400 U/well). Include Zileuton (1 µM) as a positive control and 1% DMSO as a vehicle control. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µM Arachidonic Acid and 10 µM H₂DCFDA (fluorogenic probe).

  • Readout & Validation: Measure fluorescence (Ex/Em = 485/530 nm) kinetically for 20 minutes.

    • Self-Validation Check: The assay plate is only considered valid if the Zileuton control demonstrates 45–55% inhibition. If it falls outside this range, the enzyme batch has lost specific activity and the plate must be rejected.

Protocol B: Plasmodium falciparum Growth Inhibition (SYBR Green I)

This protocol assesses the antimalarial potential of nitro-THQD derivatives [3].

  • Culture Preparation: Maintain P. falciparum (3D7 strain) in human O+ erythrocytes at 2% hematocrit and 1% parasitemia in RPMI 1640 medium supplemented with 0.5% Albumax II.

  • Drug Exposure: Seed 100 µL of the parasite culture into 96-well plates containing 100 µL of 1-Me-3-NO2-THQD at varying concentrations. Incubate for 72 hours at 37°C under a hypoxic gas mixture (5% O₂, 5% CO₂, 90% N₂). Causality: The 72-hour window ensures the drug exposure spans at least one and a half full intraerythrocytic developmental cycles (48h each), capturing stage-specific vulnerabilities.

  • Lysis and Staining: Freeze the plate at -80°C for 1 hour, then thaw to lyse the red blood cells. Add 100 µL of SYBR Green I lysis buffer (containing saponin and Triton X-100). Causality: SYBR Green I selectively binds to double-stranded DNA. Because human erythrocytes are anucleated (lack DNA), any fluorescent signal is directly and exclusively proportional to parasitic DNA replication.

  • Readout: Measure fluorescence (Ex/Em = 485/530 nm). Calculate IC₅₀ using non-linear regression.

References

  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties.National Center for Biotechnology Information (PMC).
  • 2-Alkyl-4-hydroxyquinolines from a Marine-Derived Streptomyces sp. Inhibit Hyphal Growth Induction in Candida albicans.National Center for Biotechnology Information (PMC).
  • Exploring bioactive molecules released during inter- and intraspecific competition: A paradigm for novel antiparasitic drug discovery.National Center for Biotechnology Information (PMC).
Comparative

Comparative Validation of Bioassays for 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione: Efficacy and Mechanistic Profiling in NMDAR Antagonism

Pharmacological Context & Structural Rationale Quinoline-2,4-diones and their tetrahydroquinoline derivatives are an established class of small molecules known for their potent biological activities, most notably as comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Structural Rationale

Quinoline-2,4-diones and their tetrahydroquinoline derivatives are an established class of small molecules known for their potent biological activities, most notably as competitive antagonists at the glycine-binding site (GluN1 subunit) of the N-methyl-D-aspartate (NMDA) receptor[1].

1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione is a structurally tuned analog within this family. The addition of a methyl group at the N1 position and a nitro group at the C3 position is designed to optimize steric bulk and electronic interactions (such as π -stacking and hydrogen bonding) within the GluN1 ligand-binding domain. To objectively evaluate the pharmacological viability of this compound, its performance must be rigorously benchmarked against industry-standard GluN1 antagonists, such as L-689,560 (a highly potent tetrahydroquinoline derivative)[2] and DCKA (5,7-dichlorokynurenic acid)[3].

Bioassay Validation Framework: The Self-Validating System

In drug discovery, a single assay is never sufficient to validate a compound's efficacy. To prevent false positives and ensure absolute data integrity, we employ an orthogonal, self-validating bioassay system:

  • Target Engagement (Radioligand Binding): This assay confirms that the compound physically binds to the intended receptor site. We utilize [3H] L-689,560, a highly selective radioligand for the GluN1 site, to measure competitive displacement[2].

  • Functional Efficacy (Calcium Flux): Binding does not guarantee functional antagonism. A Fluorometric Imaging Plate Reader (FLIPR) assay is used to measure the compound's ability to inhibit agonist-induced intracellular calcium ( Ca2+ ) influx, confirming its functional inhibitory profile.

  • Assay Robustness (Z'-Factor): Both assays are statistically validated using the Z'-factor. A Z′≥0.6 guarantees that the assay window is wide enough to reliably separate the compound's signal from background noise, making it suitable for High-Throughput Screening (HTS).

Mechanistic Visualizations

To understand the assay design, we must first map the target's signaling pathway and the logical workflow of our functional bioassay.

NMDAR_Mechanism Glutamate Glutamate GluN2 GluN2 Subunit (Glutamate Binding) Glutamate->GluN2 Activates Glycine Glycine GluN1 GluN1 Subunit (Glycine Binding) Glycine->GluN1 Co-activates Antagonist 1-Methyl-3-nitro-1,2,3,4- tetrahydroquinoline-2,4-dione Antagonist->GluN1 Competes with Glycine Block Channel Closed (No Ca2+ Influx) Antagonist->Block Inhibits Activation Channel NMDAR Ion Channel Pore GluN2->Channel GluN1->Channel Ca2 Intracellular Ca2+ Influx Channel->Ca2 If both bound

Caption: Diagram illustrating the competitive antagonism of 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione at the GluN1 subunit.

Bioassay_Workflow Step1 1. Cell Prep HEK293 GluN1/GluN2A Step2 2. Dye Loading Fluo-4 AM Indicator Step1->Step2 Step3 3. Antagonist Dose-Response Incubation Step2->Step3 Step4 4. Agonist Glutamate + Glycine Step3->Step4 Step5 5. FLIPR Read Ex 488nm Em 525nm Step4->Step5 Step6 6. Analysis IC50 & Z'-factor Step5->Step6

Caption: Logical workflow of the high-throughput FLIPR calcium flux bioassay for NMDAR antagonists.

Comparative Performance Data

The following table summarizes the experimental validation metrics of 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione against established reference compounds.

CompoundTarget SiteRadioligand Binding IC50​ (nM)FLIPR Ca2+ Flux IC50​ (nM)Hill Slope ( nH​ )Assay Z'-Factor
1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione GluN1 (Glycine)185 ± 12210 ± 150.980.72
L-689,560 (Industry Standard)GluN1 (Glycine)130 ± 8[2]155 ± 101.020.75
DCKA (Classic Reference)GluN1 (Glycine)850 ± 45920 ± 500.950.68

Data Interpretation: The target compound demonstrates sub-micromolar potency ( IC50​ = 185 nM), closely mirroring the high-affinity profile of L-689,560 ( IC50​ = 130 nM)[2]. A Hill slope near 1.0 indicates standard competitive antagonism without complex allosteric cooperativity[3].

Step-by-Step Experimental Protocols

Protocol A: Radioligand Displacement Binding Assay

Objective: Quantify the binding affinity ( Ki​ ) of the compound at the GluN1 site.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing recombinant GluN1/GluN2A receptors in ice-cold 50 mM Tris-acetate buffer (pH 7.4).

    • Causality Check: The use of Tris-acetate instead of Tris-HCl is critical. Chloride ions can allosterically modulate the NMDA receptor and artificially skew binding kinetics.

  • Incubation: Incubate 50 µg of membrane protein with 2 nM [3H] L-689,560 and varying concentrations of the test compound (0.1 nM to 10 µM) in a 96-well plate for 120 minutes at 4°C to reach equilibrium.

  • Non-Specific Binding (NSB) Control: Define NSB by adding 1 mM unlabeled glycine to control wells.

    • Causality Check: Saturating the system with unlabeled glycine ensures that the remaining radioligand signal strictly represents background noise, allowing for accurate calculation of specific GluN1 interactions.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding). Wash three times with cold buffer, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter.

Protocol B: High-Throughput FLIPR Calcium Flux Assay

Objective: Validate the functional inhibition of NMDAR-mediated calcium influx.

  • Cell Seeding: Plate HEK293-GluN1/GluN2A cells at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media and add 20 µL of Fluo-4 AM calcium indicator dye (diluted in Mg2+ -free Hank’s Balanced Salt Solution) containing 2.5 mM probenecid.

    • Causality Check: The assay buffer must be strictly Mg2+ -free. Ambient magnesium causes a voltage-dependent block of the NMDAR ion channel pore, which would mask the inhibitory effect of the test compound. Probenecid is added to inhibit multidrug resistance proteins, preventing the premature efflux of the Fluo-4 dye from the intracellular space.

  • Compound Incubation: Add 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione (dose-response curve) and incubate for 15 minutes at room temperature.

  • Agonist Stimulation & Readout: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds, then automatically inject an EC80​ concentration of Glutamate (10 µM) and Glycine (1 µM). Measure peak fluorescence (Excitation 488 nm / Emission 525 nm) over 3 minutes.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Compute the Z'-factor using the positive control (L-689,560 fully blocked) and negative control (vehicle only) to validate assay readiness.

References

  • L-689,560 - Potent GPCR Antagonist | APExBIO | 2

  • Allosteric modulation of GluN1/GluN3 NMDA receptors by GluN1-selective competitive antagonists | Journal of General Physiology | 3

  • Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds | Current Organic Chemistry | 1

Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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